4-(Furan-3-yl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(furan-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3 |
InChI Key |
QEOXKTBMWSMNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=COC=C1)O |
Origin of Product |
United States |
An In-depth Technical Guide to 4-(Furan-3-yl)butan-2-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-3-yl)butan-2-ol, a furan-containing secondary alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to present a robust profile. The guide details the predicted physicochemical properties, including molecular weight and formula, and outlines a plausible synthetic pathway. Furthermore, a comprehensive analytical workflow for the characterization of 4-(Furan-3-yl)butan-2-ol is presented, with predicted spectroscopic data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and developers working with novel furan derivatives.
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention across various scientific disciplines. The furan moiety is a key structural component in numerous natural products and pharmacologically active molecules.[1] The unique electronic properties of the furan ring, coupled with its ability to participate in a variety of chemical transformations, make it a versatile building block in organic synthesis.[2] The subject of this guide, 4-(Furan-3-yl)butan-2-ol, is a chiral secondary alcohol containing a 3-substituted furan ring. While specific literature on this exact molecule is scarce, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules with diverse biological activities. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for its synthesis and characterization.
Physicochemical Properties
A summary of the calculated and predicted physicochemical properties of 4-(Furan-3-yl)butan-2-ol is presented in the table below. These values are derived from its chemical structure and by drawing comparisons with analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from similar alcohols |
| Boiling Point | Not available (Predicted to be in the range of 180-220 °C at atmospheric pressure) | Inferred from butan-2-ol and other furan derivatives |
| Solubility | Predicted to be sparingly soluble in water, and soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). | Based on general properties of similar alcohols |
| Chirality | Yes, at the C2 carbon of the butanol chain | Structural Analysis |
Synthesis of 4-(Furan-3-yl)butan-2-ol
A plausible and efficient synthetic route to 4-(Furan-3-yl)butan-2-ol involves a two-step process starting from 3-furancarbaldehyde and acetone, followed by the reduction of the resulting ketone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(Furan-3-yl)butan-2-ol.
Experimental Protocol
Step 1: Synthesis of 4-(Furan-3-yl)but-3-en-2-one (Claisen-Schmidt Condensation)
-
To a stirred solution of 3-furancarbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add acetone (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(furan-3-yl)but-3-en-2-one.
Step 2: Synthesis of 4-(Furan-3-yl)butan-2-one (Catalytic Hydrogenation)
-
Dissolve 4-(furan-3-yl)but-3-en-2-one (1.0 eq) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(furan-3-yl)butan-2-one.
Step 3: Synthesis of 4-(Furan-3-yl)butan-2-ol (Reduction of Ketone)
-
Dissolve 4-(furan-3-yl)butan-2-one (1.0 eq) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(furan-3-yl)butan-2-ol.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-(Furan-3-yl)butan-2-ol.
Caption: Analytical workflow for 4-(Furan-3-yl)butan-2-ol.
Predicted Spectroscopic Data
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 4-(Furan-3-yl)butan-2-ol in CDCl₃ would exhibit the following key signals. The chemical shifts are estimated based on the analysis of butan-2-ol and other 3-substituted furans.[3]
-
~7.35 ppm (t, 1H): Proton at the C5 position of the furan ring.
-
~7.20 ppm (s, 1H): Proton at the C2 position of the furan ring.
-
~6.25 ppm (t, 1H): Proton at the C4 position of the furan ring.
-
~3.80 ppm (m, 1H): The CH proton of the butanol chain, adjacent to the hydroxyl group.
-
~2.60 ppm (t, 2H): The CH₂ group adjacent to the furan ring.
-
~1.70 ppm (m, 2H): The CH₂ group adjacent to the CH-OH group.
-
~1.20 ppm (d, 3H): The terminal CH₃ group.
-
A broad singlet for the -OH proton: The chemical shift of this peak is concentration and temperature-dependent.
4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show 8 distinct signals corresponding to the eight carbon atoms in the molecule.
-
~143 ppm & ~139 ppm: C2 and C5 carbons of the furan ring.
-
~125 ppm & ~110 ppm: C3 and C4 carbons of the furan ring.
-
~67 ppm: The CH-OH carbon.
-
~38 ppm: The CH₂ group adjacent to the CH-OH group.
-
~25 ppm: The CH₂ group adjacent to the furan ring.
-
~23 ppm: The terminal CH₃ group.
4.1.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and furan functional groups.[4]
-
Broad O-H stretch: ~3350 cm⁻¹
-
C-H stretches (sp² and sp³): ~3100-2850 cm⁻¹
-
C=C stretches (furan ring): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-O stretch (alcohol): ~1100 cm⁻¹
-
C-O-C stretch (furan ring): ~1020 cm⁻¹
4.1.4. Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a weak molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would include the loss of a water molecule, and cleavage of the butanol side chain.[5]
-
m/z = 140: Molecular ion [C₈H₁₂O₂]⁺
-
m/z = 122: [M - H₂O]⁺
-
m/z = 95: Furan-3-yl-CH₂CH₂⁺
-
m/z = 81: Furfuryl cation
-
m/z = 45: [CH(OH)CH₃]⁺
Conclusion
This technical guide provides a foundational understanding of 4-(Furan-3-yl)butan-2-ol, a molecule with untapped potential in chemical synthesis. By combining theoretical calculations, predictions based on analogous structures, and established experimental protocols, this document offers a comprehensive resource for researchers. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed analytical workflow, complete with predicted spectroscopic data, will be instrumental in the successful synthesis and characterization of this and other novel furan derivatives. This guide serves as a starting point for further investigation into the properties and applications of 4-(Furan-3-yl)butan-2-ol, encouraging its exploration in the fields of drug discovery and materials science.
References
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). Molbank, 2025(4), M1539. [Link]
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Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.). Retrieved March 4, 2026, from [Link]
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Formation of furan and furan derivatives in model systems and food products. (n.d.). Retrieved March 4, 2026, from [Link]
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4-(Tetrahydro-furan-2-yl)-butan-2-ol - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
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4-(FURAN-2-YL)BUT-3-EN-2-ONE - Matrix Fine Chemicals. (n.d.). Retrieved March 4, 2026, from [Link]
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Furan synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
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C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of ... - Doc Brown. (n.d.). Retrieved March 4, 2026, from [Link]
-
C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 4, 2026, from [Link]
-
4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
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2-Butanol - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
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(-)-(R)-3-(Furan-2-yl)butan-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (2022, July 19). Retrieved March 4, 2026, from [Link]
-
C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 4, 2026, from [Link]
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The Elusive Presence of 4-(Furan-3-yl)butan-2-ol: A Technical Guide to its Potential Natural Occurrence and Detection in Volatile Organic Compounds
Abstract
This technical guide navigates the current scientific landscape surrounding the natural occurrence of 4-(Furan-3-yl)butan-2-ol, a specific furan derivative, within the complex matrix of volatile organic compounds (VOCs). While direct evidence for the natural genesis of this particular isomer remains to be definitively established in peer-reviewed literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its potential discovery and characterization. By examining the established presence of structurally related furan compounds in nature, postulating potential biosynthetic routes, and detailing a robust analytical workflow, this guide serves as an in-depth resource for investigating novel furan-containing natural products.
Introduction: The Furan Moiety in Nature's Volatile Bouquet
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of naturally occurring volatile organic compounds.[1][2][3] These furan derivatives contribute significantly to the aroma and flavor profiles of numerous plants, foods, and microbial emissions.[4][5][6] Their biological activities are diverse, ranging from antimicrobial and anti-inflammatory properties to roles as signaling molecules and pheromones.[4][6] The presence of furan derivatives in volatile oils and as products of Maillard reactions in cooked foods is well-documented.[2][6] While many furan-containing compounds have been isolated and characterized, the natural occurrence of the specific isomer, 4-(Furan-3-yl)butan-2-ol, has not been explicitly reported, rendering it a compelling target for natural product discovery.
The Known Landscape: Structurally Related Furan VOCs
While 4-(Furan-3-yl)butan-2-ol is yet to be identified from a natural source, a plethora of its structural analogs have been. Understanding the origins of these related compounds provides a logical foundation for predicting the potential sources of our target molecule.
-
Furan Derivatives in Essential Oils: The volatile oils of various plants are rich sources of furanoids. For instance, species like Clausena Willdenovii have been shown to produce novel furan derivatives.[1]
-
Microbial Volatiles: Fungi, such as Penicillium crustosum and Penicillium cyclopium, are known to produce volatile furan derivatives like 2,5-dimethylfuran.[5][7] Bacteria, including Saccharopolyspora erythraea, also contribute to the atmospheric burden of furan VOCs.[5]
-
Food Chemistry: The thermal processing of food, through the Maillard reaction between amino acids and reducing sugars, is a significant source of furan and its derivatives, which are key contributors to the aroma of cooked foods.[6]
-
Furan Fatty Acids: A distinct class of furan-containing lipids, furan fatty acids (FuFAs), are found in plants, algae, and bacteria, with established biosynthetic pathways.[8]
Postulated Biosynthesis of 4-(Furan-3-yl)butan-2-ol
The biosynthesis of furan rings in nature is complex and can occur through various metabolic pathways. Based on the known biosynthesis of other furan derivatives, we can hypothesize a potential route to 4-(Furan-3-yl)butan-2-ol. One plausible pathway could involve the modification of a fatty acid precursor, followed by cyclization and functional group interconversion.
A hypothetical biosynthetic pathway could originate from a polyketide or fatty acid precursor. A series of enzymatic reactions, including hydroxylation, dehydration, and cyclization, could lead to the formation of the furan ring. Subsequent reduction of a ketone intermediate would yield the final alcohol.
Caption: Postulated biosynthetic pathway for 4-(Furan-3-yl)butan-2-ol.
A Framework for Discovery and Analysis: An In-Depth Technical Workflow
The search for novel, naturally occurring volatile compounds requires a systematic and sensitive analytical approach. The following experimental workflow is designed to maximize the chances of detecting and identifying 4-(Furan-3-yl)butan-2-ol in a complex natural matrix, such as a plant essential oil or a microbial headspace sample.
Sample Collection and Preparation
The initial step is critical for preserving the integrity of the volatile profile of the sample.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Incubation: Place a known quantity of the biological material (e.g., plant leaves, microbial culture) in a sealed headspace vial.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane coating) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the injection port of the gas chromatograph for thermal desorption of the trapped volatiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the separation and identification of volatile compounds.
Protocol 2: GC-MS Analysis
-
Instrumentation: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) instrument for accurate mass measurements).
-
Chromatographic Separation:
-
Column: Employ a capillary column with a suitable stationary phase (e.g., a mid-polarity column like a DB-5ms or equivalent).
-
Temperature Program: Develop a temperature gradient that effectively separates the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/minute to 250°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-500.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.
-
Data Analysis and Compound Identification
The identification of 4-(Furan-3-yl)butan-2-ol relies on the careful interpretation of the acquired data.
-
Library Matching: Compare the obtained mass spectrum of a candidate peak with commercial mass spectral libraries (e.g., NIST, Wiley).
-
Retention Index (RI) Comparison: Calculate the Kovats Retention Index of the candidate peak and compare it to the RI of an authentic standard of 4-(Furan-3-yl)butan-2-ol run under the same chromatographic conditions.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, determine the accurate mass of the molecular ion and key fragment ions and compare them to the theoretical values for C₈H₁₂O₂.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation of the parent ion and compare the resulting fragmentation pattern with that of the authentic standard.
Caption: A comprehensive analytical workflow for the detection of 4-(Furan-3-yl)butan-2-ol.
Quantitative Data Summary
As there is no direct literature on the natural occurrence of 4-(Furan-3-yl)butan-2-ol, a quantitative data table cannot be populated at this time. Should this compound be discovered, the following table structure is recommended for reporting its concentration in various matrices.
| Natural Source Matrix | Concentration Range (µg/kg or µg/L) | Analytical Method | Reference |
| Hypothetical Plant Species | To be determined | HS-SPME-GC-MS | Future Publication |
| Hypothetical Microbial Strain | To be determined | HS-SPME-GC-MS | Future Publication |
Conclusion and Future Outlook
The exploration of the natural volatilome is an ongoing scientific endeavor with immense potential for the discovery of novel bioactive compounds. While the natural occurrence of 4-(Furan-3-yl)butan-2-ol remains unconfirmed, the information and methodologies presented in this guide provide a robust framework for its targeted investigation. The successful identification of this compound would not only expand our knowledge of furan chemistry in nature but could also open new avenues for its application in the pharmaceutical and flavor industries. Future research should focus on the screening of diverse biological sources, including medicinal plants and extremophilic microorganisms, for the presence of this and other novel furan derivatives.
References
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THE OCCURRENCE OF FURAN DERIVATIVES IN VOLATILE OILS. (1935). Indian Academy of Sciences. [Link]
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The occurrence of furan derivatives in volatiles oils. (1934). Indian Academy of Sciences. [Link]
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Synthesis and biological activities of furan derivatives. (2025). ResearchGate. [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). PMC. [Link]
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A Diels–Alder probe for discovery of natural products containing furan moieties. (2024). Springer. [Link]
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An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific. [Link]
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4-(2-Furyl)-2-butanone. PubChem. [Link]
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The naturally occurring furanones: formation and function from pheromone to food. (1995). PubMed. [Link]
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A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate. [Link]
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Naturally occurring volatile organic compounds in deep bedrock groundwater. (2025). HELDA - Helsinki.fi. [Link]
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Solving a furan fatty acid biosynthesis puzzle. (2021). PMC. [Link]
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An In-depth Technical Guide to the Toxicological Profile and Safety Data for 4-(Furan-3-yl)butan-2-ol
A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Need for a Predictive Toxicological Profile
The development of novel chemical entities in the pharmaceutical and biotechnology sectors necessitates a thorough understanding of their toxicological properties to ensure the safety of researchers and, ultimately, patients.[4][5] 4-(Furan-3-yl)butan-2-ol, a compound featuring a furan heterocycle and a secondary alcohol functional group, presents a unique toxicological profile that warrants careful consideration. The furan moiety is a well-known structural alert for toxicity, primarily due to its potential for metabolic activation to reactive, and potentially carcinogenic, metabolites.[2][3][6]
Given the absence of specific toxicological data for 4-(Furan-3-yl)butan-2-ol, this guide will synthesize information from related compounds to construct a scientifically grounded, predictive assessment. This approach is essential for guiding safe handling practices and for designing a comprehensive toxicological testing strategy in line with regulatory expectations.[4][7][8]
Predicted Toxicological Hazards of 4-(Furan-3-yl)butan-2-ol
The toxicological profile of 4-(Furan-3-yl)butan-2-ol is anticipated to be a composite of the hazards associated with its furan core and its butanol side chain.
The Furan Moiety: A Primary Driver of Toxicity
The furan ring is the central feature of toxicological concern in this molecule. Numerous studies have demonstrated that furan and its derivatives can induce hepatotoxicity and carcinogenicity in animal models.[2][6]
The toxicity of furan-containing compounds is intrinsically linked to their metabolism.[2][9] The furan ring can undergo oxidative metabolism, primarily mediated by cytochrome P450 enzymes (specifically CYP2E1), to form highly reactive intermediates.[10][11] The key reactive metabolite of furan is cis-2-butene-1,4-dial (BDA).[9][11][12]
Figure 1: Metabolic activation pathway of furan-containing compounds.
This reactive dialdehyde can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, mutations, and ultimately, toxicity.[2][3][12]
Based on the known toxicology of furan, the primary target organ for 4-(Furan-3-yl)butan-2-ol toxicity is expected to be the liver (hepatotoxicity) .[2] Chronic exposure to furan has been shown to induce hepatocellular tumors in rodents.[6] Therefore, a similar potential for hepatotoxicity and carcinogenicity should be assumed for 4-(Furan-3-yl)butan-2-ol until proven otherwise through rigorous testing.
The Butan-2-ol Side Chain: Modulating Physicochemical and Toxicological Properties
The 4-(Furan-3-yl)butan-2-ol molecule also contains a butanol side chain, which will influence its physicochemical properties and may contribute to its overall toxicological profile.
Secondary alcohols like 2-butanol are known to cause acute toxicity if ingested or inhaled in large quantities, with the central nervous system being a primary target.[13][14] They can also cause skin and eye irritation.[13][15] Therefore, 4-(Furan-3-yl)butan-2-ol is predicted to be a skin and eye irritant and may cause respiratory tract irritation.
Both furan and 2-butanol are flammable liquids.[13][16] It is therefore highly probable that 4-(Furan-3-yl)butan-2-ol is also a flammable liquid and should be handled accordingly.
Proposed Experimental Workflow for Toxicological Characterization
To establish a definitive toxicological profile for 4-(Furan-3-yl)butan-2-ol, a tiered approach to testing is recommended, in line with FDA and other international guidelines.[4][7][17]
Figure 2: A tiered workflow for the comprehensive toxicological evaluation of a novel chemical entity.
Tier 1: In Vitro and In Silico Assessments
The initial phase of testing should focus on in vitro and computational methods to assess genotoxicity and mutagenicity, which are key concerns for furan-containing compounds.[4]
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: Computational models can be used to predict the toxicological properties of 4-(Furan-3-yl)butan-2-ol based on its chemical structure.
-
Ames Test (Bacterial Reverse Mutation Assay): This test is a rapid and widely used method to assess the mutagenic potential of a chemical.
-
In Vitro Micronucleus Assay: This assay evaluates the potential of a substance to cause chromosomal damage in mammalian cells.
-
In Vitro Mammalian Cell Gene Mutation Test: Assays such as the mouse lymphoma assay (MLA) or the HPRT test can detect gene mutations in mammalian cells.
Tier 2: Acute and Sub-chronic In Vivo Studies
Should the in vitro tests indicate a potential for toxicity, or for comprehensive characterization, in vivo studies are necessary.
-
Acute Toxicity Studies: These studies determine the short-term toxicity of a substance after a single exposure via oral, dermal, and inhalation routes. The LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are determined.
-
Skin and Eye Irritation/Corrosion Studies: These studies assess the potential of the compound to cause irritation or corrosion upon contact with the skin and eyes.
-
28-Day Repeated Dose Toxicity Study: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Tier 3: Chronic and Specialized In Vivo Studies
For compounds intended for pharmaceutical development, more extensive in vivo testing is required.
-
90-Day Repeated Dose Toxicity Study: This study provides more detailed information on the toxic effects of a substance following prolonged exposure.
-
Carcinogenicity Bioassay: Given the carcinogenic potential of furan, a long-term carcinogenicity study in rodents would be crucial for a comprehensive risk assessment.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the substance on fertility, pregnancy, and fetal development.
Provisional Safety Data Sheet (SDS) for 4-(Furan-3-yl)butan-2-ol
This provisional SDS is based on the predicted hazards of 4-(Furan-3-yl)butan-2-ol, derived from the toxicological data of furan and 2-butanol. It should be used for guidance only, pending the generation of specific experimental data.
PROVISIONAL SAFETY DATA SHEET
SECTION 1: Identification
-
Product Name: 4-(Furan-3-yl)butan-2-ol
-
Synonyms: Not available
-
CAS Number: Not available
-
Recommended Use: For research and development purposes only.
SECTION 2: Hazard(s) Identification
-
GHS Classification (Predicted):
-
Flammable Liquids - Category 3
-
Acute Toxicity, Oral - Category 4
-
Skin Irritation - Category 2
-
Eye Irritation - Category 2A
-
Germ Cell Mutagenicity - Category 2
-
Carcinogenicity - Category 2
-
Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system, Central nervous system)
-
Specific Target Organ Toxicity (Repeated Exposure) - Category 2 (Liver)
-
-
GHS Label Elements:
-
Pictograms:
-
Flame
-
Exclamation Mark
-
Health Hazard
-
-
Signal Word: Warning
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H336: May cause drowsiness or dizziness.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H373: May cause damage to organs (liver) through prolonged or repeated exposure.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
-
SECTION 3: Composition/Information on Ingredients
-
Substance: 4-(Furan-3-yl)butan-2-ol
-
Purity: >95% (example)
SECTION 4: First-Aid Measures
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
SECTION 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
SECTION 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build-up of electrostatic charge.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
SECTION 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use explosion-proof ventilation equipment. Handle in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
SECTION 9: Physical and Chemical Properties
-
Appearance: To be determined.
-
Odor: To be determined.
-
Flash Point: Predicted to be < 60 °C.
-
Solubility: To be determined.
SECTION 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: Vapors may form explosive mixture with air. Furan compounds may form explosive peroxides upon exposure to air and light.[1]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
SECTION 11: Toxicological Information
-
Acute Toxicity: Predicted to be harmful if swallowed.
-
Skin Corrosion/Irritation: Predicted to cause skin irritation.
-
Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects based on the furan moiety.
-
Carcinogenicity: Suspected of causing cancer based on the furan moiety.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation and drowsiness or dizziness.
-
Specific Target Organ Toxicity - Repeated Exposure: May cause damage to the liver through prolonged or repeated exposure.
-
Aspiration Hazard: No data available.
SECTION 12: Ecological Information
-
Ecotoxicity: No data available. Harmful to aquatic life with long lasting effects is predicted based on furan.[18]
SECTION 13: Disposal Considerations
-
Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
SECTION 14: Transport Information
-
DOT (US): UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)
-
IATA: UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)
-
IMDG: UN1993, Flammable liquid, n.o.s. (4-(Furan-3-yl)butan-2-ol), 3, III (Predicted)
SECTION 15: Regulatory Information
-
SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.
-
SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.
-
TSCA (Toxic Substances Control Act): This substance is not listed on the TSCA inventory. It is for research and development use only.[19]
SECTION 16: Other Information
-
Disclaimer: The information provided in this provisional SDS is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.
Conclusion
The toxicological profile of 4-(Furan-3-yl)butan-2-ol is, at present, uncharacterized. However, based on the well-documented toxicology of its constituent structural motifs—the furan ring and the butanol side chain—a significant potential for toxicity, including hepatotoxicity, genotoxicity, and carcinogenicity, must be assumed. This guide provides a foundational, predictive assessment to inform safe handling and to underscore the necessity of a comprehensive experimental evaluation. Researchers and drug development professionals are strongly advised to handle this compound with appropriate caution, adhering to the safety measures outlined in the provisional SDS, and to undertake the recommended toxicological studies to establish a definitive safety profile before any advanced applications.
References
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (2022, January 25).
- Metabolic pathways of furan leading to formation of potential... - ResearchGate. (n.d.).
- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC. (n.d.).
- Proposed metabolic pathways of furan in humans, showing urinary... - ResearchGate. (n.d.).
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology - ACS Publications. (2012, October 12).
- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13).
- Substance Information Document. (2024, July 25).
- Toxicology & Regulatory Guidelines for Conducting Toxicity Study | PPTX. (n.d.).
- Safety data sheet - CPAChem. (2023, January 18).
- Furan SDS, 110-00-9 Safety Data Sheets - ECHEMI. (n.d.).
- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 12).
- Regulatory Toxicology. (n.d.).
- Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food | FDA. (n.d.).
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide - Benchchem. (n.d.).
- Safety data sheet - BASF. (2026, February 26).
- Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed. (2008, December 8).
- Furan - Wikipedia. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
- Toxicological Profile for 2-Butanone - ATSDR. (2020, October 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. histologix.com [histologix.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. Toxicology & Regulatory Guidelines for Conducting Toxicity Study | PPTX [slideshare.net]
- 8. toxicology.org [toxicology.org]
- 9. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. download.basf.com [download.basf.com]
- 16. echemi.com [echemi.com]
- 17. fda.gov [fda.gov]
- 18. cpachem.com [cpachem.com]
- 19. Akamai Error [sigmaaldrich.com]
metabolic pathway prediction for 4-(Furan-3-yl)butan-2-ol in biological systems
[1][2]
Executive Summary
The metabolic profiling of 4-(Furan-3-yl)butan-2-ol presents a classic toxicological dichotomy in medicinal chemistry: the competition between a "soft" metabolic handle (the secondary alcohol) and a structural alert (the furan ring).[1][2]
This guide outlines a predictive framework and experimental validation strategy for this compound. The presence of the 3-substituted furan moiety draws immediate scrutiny due to its association with bioactivation pathways analogous to known toxins like 4-ipomeanol (a lung-selective toxin).[1][2] However, the secondary alcohol provides a robust handle for Phase II detoxification. The ultimate metabolic fate—and safety profile—of this molecule depends on the kinetic balance between these competing pathways.[2]
Structural Analysis & Metabolic Logic[1][2]
Chemical Architecture
The molecule consists of two distinct pharmacophores regarding metabolism:[2]
-
The Furan Ring (3-Position Substitution): Furan rings are notorious structural alerts.[1][2] They undergo cytochrome P450-mediated bioactivation to form reactive
-unsaturated 1,4-dicarbonyls (cis-2-butene-1,4-dial derivatives).[1][2][3] -
The 2-Butanol Chain: A standard secondary alcohol.[1][2] It is a substrate for oxidative dehydrogenation (Phase I) and direct conjugation (Phase II).[2]
Predicted Metabolic Pathways
We categorize the metabolism into three primary vectors:
-
Vector A: Bioactivation (Tox). Oxidation of the furan ring, primarily by CYP2E1 or CYP4B1. This opens the ring to form a reactive enedial intermediate, capable of alkylating DNA or proteins (cysteine/lysine residues).
-
Vector B: Functional Group Oxidation (Phase I). Oxidation of the secondary alcohol to a ketone (4-(Furan-3-yl)butan-2-one) by Alcohol Dehydrogenase (ADH) or CYP2E1.[1][2]
-
Vector C: Direct Conjugation (Detox). Glucuronidation (UGT) or Sulfation (SULT) of the hydroxyl group.[2] This renders the molecule hydrophilic and promotes excretion, effectively sequestering the furan ring from bioactivation.
Visualization: Metabolic Map
The following diagram illustrates the competing pathways.[2] The "Red Zone" indicates bioactivation, while the "Green Zone" represents detoxification.
Caption: Predicted metabolic divergence. Green paths represent safe clearance; red paths indicate bioactivation to reactive dialdehydes.[1][2]
Experimental Validation Protocols
To confirm these predictions, a tiered experimental approach is required. Do not rely solely on in silico models for furan derivatives; the kinetic competition is too subtle to predict without wet-lab data.[1][2]
Tier 1: Reactive Metabolite Trapping (The "Litmus Test")
Objective: Definitively prove if the furan ring opens to form reactive electrophiles. Rationale: Furan epoxides/enedials are too unstable to isolate. We must trap them with "soft" nucleophiles like Glutathione (GSH) or N-acetylcysteine (NAC).[1][2]
Protocol:
-
System: Human Liver Microsomes (HLM) supplemented with NADPH (1 mM).[2]
-
Trapping Agent: Add GSH (5 mM) or a mixture of GSH and Cyanide (KCN) if trapping iminium ions (though less likely for furans).[2]
-
Incubation: 37°C for 30–60 minutes.
-
Analysis: LC-MS/MS (High Resolution).
-
Interpretation: Detection of a GSH adduct confirms the bioactivation pathway (Vector A).
Tier 2: Metabolic Stability & Metabolite ID (MetID)
Objective: Determine the dominant clearance route (Oxidation vs. Conjugation).
Protocol:
-
Incubation A (Phase I only): HLM + NADPH.
-
Monitor: Disappearance of parent, appearance of ketone (+2 Da mass shift: loss of 2H) and enedial-derived species.[2]
-
-
Incubation B (Phase II only): HLM + UDPGA (cofactor for UGT) + Alamethicin (pore-forming peptide to access luminal UGTs).[1][2]
-
Monitor: Appearance of Glucuronide (+176 Da).[2]
-
-
Incubation C (Cytosolic): Human Liver Cytosol + NAD+.
Tier 3: Isoform Phenotyping
Objective: Identify which CYP is responsible. Rationale: If CYP2E1 is the main driver, toxicity may be potentiated by alcohol consumption (induction of CYP2E1). If CYP4B1 is involved, lung toxicity is a higher risk. Method: Use recombinant CYPs (rCYPs) or chemical inhibitors (e.g., Diethyldithiocarbamate for CYP2E1).[2]
Quantitative Data Summary (Hypothetical)
The following table templates the data structure you should use to report findings.
| Parameter | Assay Type | Critical Threshold | Interpretation |
| Cl_int (Microsomal) | Metabolic Stability | > 20 µL/min/mg | High clearance; likely extensive first-pass metabolism.[1][2] |
| GSH Adduct Ratio | Trapping Assay | > 1% of Total Ion Count | High Risk. Significant bioactivation occurring.[2] |
| Glucuronidation | Hepatocyte Incubation | > 50% of Metabolites | Favorable. Phase II dominates, masking the furan. |
| Ketone Formation | Cytosolic Incubation | High Velocity ( | ADH is active; ketone product may still be toxic.[2] |
Workflow Visualization
Caption: Integrated workflow from structural analysis to experimental risk assessment.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Biological Chemistry. Link
-
Kellert, M., et al. (2008).[7] Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry. Chemical Research in Toxicology. Link
- Prakash, C., et al. (2008).
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[1][2]
- Baer, B. R., et al. (2005). Bioactivation of 4-ipomeanol by CYP4B1: Adduct Characterization. Chemical Research in Toxicology. (Context for 3-substituted furans).
Sources
- 1. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
solubility of 4-(Furan-3-yl)butan-2-ol in organic solvents vs water
Executive Summary
4-(Furan-3-yl)butan-2-ol is a secondary alcohol incorporating a furan heterocycle. Its solubility profile is defined by the competition between the hydrophilic hydroxyl (-OH) group and the lipophilic furan-alkyl scaffold.
-
Water Solubility: Classified as sparingly soluble to soluble (Estimated 10–40 g/L). It exhibits significantly lower water solubility than 2-butanol due to the lipophilic furan ring but higher solubility than its ketone analog (4-(furan-3-yl)butan-2-one) due to hydrogen bonding capability.
-
Organic Solubility: Miscible with most polar organic solvents (Ethanol, DMSO, Acetone) and highly soluble in chlorinated solvents (DCM, Chloroform).
-
Critical Stability Note: The furan ring renders this molecule sensitive to acidic aqueous environments, where it risks ring-opening polymerization.
Physicochemical Basis of Solubility
To understand the solubility behavior of 4-(Furan-3-yl)butan-2-ol, we must deconstruct its molecular architecture into functional zones.
Structural Analysis[1]
-
Zone A: The Furan Ring (Lipophilic/Aromatic): The furan moiety at position 3 is an aromatic heterocycle.[1] Unlike tetrahydrofuran (THF), which is a polar ether, the aromatic furan ring is significantly more lipophilic (LogP ~1.34 for pure furan vs 0.46 for THF). It interacts with solvents primarily through
- stacking and van der Waals forces. -
Zone B: The Alkyl Linker (Hydrophobic): The ethyl/butyl chain acts as a non-polar spacer, increasing the molecule's overall lipophilicity and reducing water miscibility.
-
Zone C: The Secondary Hydroxyl (Hydrophilic): The -OH group at position 2 is a hydrogen bond donor and acceptor. This is the sole driver of water solubility.
Predicted Partitioning (LogP)
-
Estimated LogP: 1.5 – 1.9
-
Implication: The molecule prefers organic phases. In a biphasic water/octanol system, the majority of the compound will partition into the octanol layer, making it a candidate for lipid-based drug delivery systems rather than purely aqueous formulations.
Solubility Data: Water vs. Organic Solvents[3][4][5][6][7]
The following data categorizes solubility based on solvent polarity and dielectric constant (
Aqueous Solubility
Unlike simple short-chain alcohols (e.g., 2-butanol) which are highly soluble or miscible with water, the addition of the furan ring disrupts the hydrogen bonding network of water.
-
Solubility Limit: Estimated at 10 – 30 mg/mL (1–3%) at 25°C.
-
pH Dependence: The molecule is non-ionizable in the physiological pH range (pH 1–10). However, solubility testing at pH < 3 is contraindicated due to acid-catalyzed furan ring degradation (see Section 4).
Organic Solvent Compatibility[5]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group facilitates H-bonding; the alkyl chain matches the solvent's organic character. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Strong dipole-dipole interactions solubilize the furan ring; ideal for stock solutions (>100 mg/mL). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic furan ring; preferred for extraction. |
| Non-Polar | Hexane, Heptane | Moderate | Soluble, but phase separation may occur at very high concentrations or low temperatures due to the polar -OH group. |
| Ethers | Diethyl Ether, THF, MTBE | High | "Like dissolves like" – ether linkages in solvent complement the furan oxygen. |
Experimental Protocol: Determination of Solubility
For researchers needing precise thermodynamic solubility values, the following Shake-Flask Protocol is the gold standard. This method accounts for the volatility and potential instability of furan derivatives.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility of furan-alcohols.
Critical Experimental Considerations
-
Detection Wavelength: Furan rings absorb weakly in the UV spectrum. Set HPLC detection to 210–220 nm . Avoid 254 nm as sensitivity will be poor compared to benzene derivatives.
-
Filter Selection: Furan compounds can adsorb to Nylon filters. Use PVDF or PTFE membranes to prevent false-low solubility readings.
-
Headspace: 4-(Furan-3-yl)butan-2-ol is semi-volatile. Ensure vials are hermetically sealed to prevent evaporative loss during equilibration.
Stability & Handling Risks
The solubility of this compound cannot be discussed without addressing its chemical stability, which directly impacts solution preparation.
-
Acid Sensitivity: Furan rings are electron-rich and susceptible to electrophilic attack. In acidic aqueous solutions (pH < 4), the furan ring can undergo hydrolytic ring opening to form dicarbonyl compounds (e.g., 1,4-diketones), which then polymerize.
-
Recommendation: Buffer aqueous solutions to pH 7.4 (PBS) for biological assays. Avoid 0.1 M HCl as a solvent.
-
-
Oxidation: The furan ring can oxidize upon prolonged exposure to air and light, turning samples yellow/brown.
-
Recommendation: Store stock solutions (DMSO/Ethanol) at -20°C under inert gas (Nitrogen/Argon).
-
References
-
PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol Compound Summary (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Furfuryl Alcohol: Physical Properties and Solubility. PubChem Database.[2][3] Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-(Furan-3-yl)butan-2-ol
Introduction: The Significance of Furan-Containing Scaffolds
Furan-containing molecules are of significant interest to researchers in medicinal chemistry and materials science due to their presence in numerous natural products and their versatile chemical reactivity.[1][2] The furan ring system serves as a key building block for a wide array of biologically active compounds and functional materials.[1][2] 4-(Furan-3-yl)butan-2-ol is a valuable intermediate, providing a synthetically flexible scaffold for the elaboration into more complex molecules. Its secondary alcohol functionality and the 3-substituted furan motif allow for a variety of subsequent chemical transformations, making it a desirable target for organic synthesis.
This document provides a detailed, step-by-step protocol for the synthesis of 4-(Furan-3-yl)butan-2-ol, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a two-step process commencing with the formation of a Grignard reagent from 3-bromofuran, followed by its reaction with propylene oxide. This approach is logical and based on well-established organometallic principles, offering a reliable method for the preparation of the target compound.
Overall Synthetic Strategy
The synthesis of 4-(Furan-3-yl)butan-2-ol is achieved through a Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The strategy involves the following key transformations:
-
Formation of Furan-3-ylmagnesium Bromide: 3-Bromofuran is reacted with magnesium metal in an anhydrous ether solvent to generate the corresponding Grignard reagent.
-
Nucleophilic Ring-Opening of Propylene Oxide: The furan-3-ylmagnesium bromide then acts as a nucleophile, attacking the less sterically hindered carbon of propylene oxide. Subsequent acidic workup yields the desired secondary alcohol, 4-(Furan-3-yl)butan-2-ol.
Caption: Synthetic workflow for 4-(Furan-3-yl)butan-2-ol.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 3-Bromofuran | ≥97% | Commercially available |
| Magnesium turnings | ≥99.5% | Commercially available |
| Iodine | Reagent grade | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Propylene oxide | ≥99% | Commercially available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially available |
| Hydrochloric acid (HCl) | 37% | Commercially available |
| Saturated aq. NH4Cl | - | Prepared in-house |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Schlenk line or inert atmosphere glovebox
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of Furan-3-ylmagnesium Bromide
Rationale: The formation of a Grignard reagent is a fundamental transformation in organic synthesis. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents, especially water. A crystal of iodine is often used to activate the magnesium surface.
Procedure:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Magnesium turnings (1.46 g, 60 mmol) are added to the flask along with a single crystal of iodine. The flask is gently heated with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed, and then allowed to cool.
-
Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask.
-
A solution of 3-bromofuran (7.35 g, 50 mmol) in anhydrous THF (50 mL) is prepared and added to the dropping funnel.
-
A small portion (approximately 5 mL) of the 3-bromofuran solution is added to the stirred magnesium suspension. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, the remaining 3-bromofuran solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of furan-3-ylmagnesium bromide is used directly in the next step.
Step 2: Synthesis of 4-(Furan-3-yl)butan-2-ol
Rationale: The Grignard reagent acts as a potent nucleophile, attacking the epoxide ring of propylene oxide. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3][4] The initial product is a magnesium alkoxide, which is then protonated during the aqueous workup to yield the final alcohol.
Procedure:
-
The solution of furan-3-ylmagnesium bromide from Step 1 is cooled to 0 °C in an ice bath.
-
A solution of propylene oxide (3.20 g, 55 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A mildly exothermic reaction is expected.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Step 3: Purification and Characterization
Rationale: Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Column chromatography is a standard and effective method for the purification of moderately polar organic compounds like secondary alcohols.[5][6] Characterization by spectroscopic methods (NMR, IR, and Mass Spectrometry) is crucial to confirm the structure and purity of the final product.
Procedure:
-
The crude oil obtained after solvent evaporation is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (e.g., starting from 9:1 hexane:ethyl acetate and moving to 7:3) to achieve optimal separation.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC). Those containing the pure product are combined.
-
The solvent is removed from the combined fractions under reduced pressure to yield 4-(furan-3-yl)butan-2-ol as a colorless to pale yellow oil.
Expected Characterization Data:
-
1H NMR (CDCl3, 400 MHz): The spectrum is expected to show signals corresponding to the furan protons (around δ 7.4, 7.2, and 6.3 ppm), a multiplet for the CH-OH proton (around δ 3.8 ppm), a doublet for the methyl group (around δ 1.2 ppm), and multiplets for the two methylene groups.
-
13C NMR (CDCl3, 100 MHz): The spectrum should display the expected number of carbon signals, including those for the furan ring, the carbon bearing the hydroxyl group (around δ 67 ppm), and the aliphatic carbons.
-
IR (thin film): A broad absorption band in the region of 3300-3400 cm-1 is characteristic of the O-H stretching vibration of the alcohol.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M+) at m/z = 140.18, corresponding to the molecular formula C8H12O2.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are highly reactive and can ignite upon contact with air or moisture. It is imperative to work under an inert atmosphere (nitrogen or argon).
-
Propylene oxide is a volatile and flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the Grignard reaction is exothermic and should be done slowly and with cooling.
References
-
Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]
-
Sasmal, A., Roisnel, T., Bera, J. K., Doucet, H., & Soulé, J.-F. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Royal Society of Chemistry. Retrieved from [Link]
- Kharasch, M. S., & Hancock, J. W. (1959). Factors Influencing the Course and Mechanisms of Grignard Reactions. XXIII. The Reactions of Propylene Oxide and Related Compounds. The Journal of Organic Chemistry, 24(4), 468-473.
-
ProQuest. (n.d.). THE REACTION OF PROPYLENE-OXIDE WITH VARIOUS ALKYLMAGNESIUM-CHLORIDES. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, January 21). Propylene oxide. Retrieved from [Link]
-
Hou, C. T. (1984). Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. Applied and Environmental Microbiology, 47(2), 352-356. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
-
ResearchGate. (2025, August 6). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Retrieved from [Link]
-
ASM Journals. (n.d.). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. Retrieved from [Link]
-
Araki, S., & Butsugan, Y. (1982). Regio-controlled Prenylation and Geranylation of 3-Furylmethylmagnesium Bromide. Selective Syntheses of 3-Substituted Furanoid and 2-Substituted 3-Methylfuranoid Terpenes. Chemistry Letters, 11(11), 1809-1810. Retrieved from [Link]
-
Supporting Information. (n.d.). Unprecedented Synthesis of aza-Benzodioxepine Derivatives using a Rh-Catalyzed Tandem 1,3-Rearrangement and [3+2] Cycloaddition of Carbonyltriazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
ChemBK. (2024, April 9). Furan-2-ylmagnesium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Furyl)-2-butanone. Retrieved from [Link]
-
SpectraBase. (n.d.). (-)-(R)-3-(Furan-2-yl)butan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. Heterobiaryl synthesis in complex molecules. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
MDPI. (2019, January 23). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
- Google Patents. (n.d.). The method for producing aryl alcohol and heteroaryl alcohol compounds.
-
PubChemLite. (n.d.). 4-(furan-2-yl)butan-2-amine (C8H13NO). Retrieved from [Link]
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- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Propylene oxide - Wikipedia [en.wikipedia.org]
- 4. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
- 5. Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Enantioselective Preparation of Chiral 4-(Furan-3-yl)butan-2-ol
Introduction & Mechanistic Rationale
The preparation of enantiopure secondary alcohols containing heterocyclic motifs is a critical operation in modern drug development. The furan ring, characterized by its electron-rich, dienic nature, is a privileged scaffold but presents unique synthetic challenges: it is highly susceptible to ring-opening under strongly acidic conditions and cycloaddition or degradation under oxidative stress[1]. Therefore, the asymmetric reduction of the prochiral precursor 4-(furan-3-yl)butan-2-one to chiral 4-(furan-3-yl)butan-2-ol demands highly chemoselective and mild catalytic systems.
To ensure both scientific integrity and scalable execution, this guide details two orthogonal, field-proven methodologies for this transformation:
-
Biocatalytic Reduction via Ketoreductases (KREDs): Leverages the exquisite binding pocket specificity of engineered alcohol dehydrogenases. This method operates under mild aqueous conditions and utilizes a coupled enzyme system to continuously regenerate the cofactor[2].
-
Chemocatalytic Asymmetric Transfer Hydrogenation (ATH): Utilizes Noyori-Ikariya ruthenium-diamine complexes. The spatial arrangement of the chiral diamine ligand dictates a highly predictable facial-selective hydride transfer, making it the gold standard for scalable organic synthesis[3].
Experimental Workflows & Pathway Visualization
The following diagram illustrates the parallel synthetic strategies employed to achieve high enantiomeric excess (ee) while preserving the integrity of the furan moiety.
Orthogonal synthetic pathways for the enantioselective reduction of 4-(furan-3-yl)butan-2-one.
Protocol A: Biocatalytic Reduction using Ketoreductase (KRED)
Causality & Design
Ketoreductases (KREDs) are highly evolved to discriminate between the two faces of a prochiral ketone, often providing >99% ee[1]. Because 4-(furan-3-yl)butan-2-one is lipophilic, a biphasic system or the addition of a mild co-solvent (e.g., DMSO or Isopropanol) is required to solubilize the substrate without denaturing the enzyme. To maintain economic viability, a cofactor regeneration system is mandatory[2]. We employ Glucose Dehydrogenase (GDH) and D-glucose, which drives the equilibrium forward by continuously reducing NADP+ back to NADPH, the active hydride donor.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using 1M NaOH or HCl. Rationale: KREDs and GDH exhibit maximum stability and activity at neutral pH; deviations can lead to rapid enzyme denaturation.
-
Cofactor & Co-enzyme Addition: To the buffer, add 2.0 g of D-glucose (11.1 mmol), 10 mg of NADP+ (sodium salt), and 50 mg of Glucose Dehydrogenase (GDH). Stir gently at 30 °C until fully dissolved.
-
Enzyme Addition: Add 100 mg of the selected Ketoreductase (e.g., KRED-130 for the (S)-enantiomer or KRED-P1-B04 for the (R)-enantiomer).
-
Substrate Introduction: Dissolve 1.0 g of 4-(furan-3-yl)butan-2-one (7.24 mmol) in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture to prevent localized precipitation.
-
Reaction Execution: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours. Maintain the pH at 7.0 by dropwise addition of 1M NaOH (the oxidation of glucose produces gluconic acid, which lowers the pH).
-
Workup & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). The furan ring is stable under these extraction conditions. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)
Causality & Design
For large-scale chemocatalytic applications, the Noyori-Ikariya ATH utilizing RuCl(p-cymene)[(S,S)-TsDPEN] is the benchmark[3]. Unlike borane-mediated reductions which require stoichiometric chiral auxiliaries[4], ATH is highly catalytic. We utilize a formic acid/triethylamine (TEAF) azeotrope (5:2 molar ratio) as the hydrogen source. Causality: Formic acid decomposes into CO₂ and H₂. The irreversible outgassing of CO₂ drives the reaction to 100% conversion, preventing the reverse oxidation reaction that can erode enantiomeric purity.
Step-by-Step Methodology
-
Reagent Preparation: In a rigorously dried, argon-purged Schlenk flask, prepare the azeotropic mixture by slowly adding 5.0 mL of Formic Acid to 2.0 mL of Triethylamine at 0 °C (Exothermic reaction).
-
Catalyst Activation: Add 22.5 mg (0.036 mmol, 0.5 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] to the flask. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red, indicating the formation of the active 16-electron ruthenium species.
-
Substrate Addition: Add 1.0 g of 4-(furan-3-yl)butan-2-one (7.24 mmol) dissolved in 5 mL of anhydrous dichloromethane (DCM).
-
Reaction Execution: Stir the reaction mixture at 40 °C for 16 hours. Equip the flask with a bubbler to safely vent the generated CO₂ gas.
-
Workup & Isolation: Quench the reaction by adding 20 mL of water. Extract the mixture with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual formic acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate the pure chiral alcohol.
Process Validation & Analytical Methods (Self-Validating System)
A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 4-(furan-3-yl)butan-2-ol, the following analytical controls must be executed:
-
Conversion Tracking (TLC/GC-FID): Monitor the disappearance of the ketone. On silica gel TLC (Hexanes/EtOAc 7:3), the starting ketone is UV-active and stains dark with p-anisaldehyde, whereas the product alcohol has a lower Rf value and stains distinctively (often blue/purple).
-
Enantiomeric Excess (ee) Determination: Validate the stereochemical outcome using Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H (250 × 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (optimized for the furan chromophore).
-
System Logic: Baseline separation of the (R) and (S) enantiomers ensures that the reported ee is mathematically verifiable.
-
Quantitative Data Summary
The table below summarizes the comparative metrics of both methodologies, providing drug development professionals with the data necessary to select the appropriate route based on scale and purity requirements.
| Parameter | Method A: Biocatalytic (KRED) | Method B: Chemocatalytic (Ru-ATH) |
| Catalyst Loading | 10 wt% (Enzyme) | 0.5 mol% (Ru-complex) |
| Hydrogen Source | NADPH (Recycled via Glucose/GDH) | Formic Acid / Triethylamine |
| Solvent System | Aqueous Phosphate Buffer / 5% DMSO | DCM / Neat TEAF |
| Temperature | 30 °C | 40 °C |
| Reaction Time | 24 hours | 16 hours |
| Typical Yield | >90% | 85 - 92% |
| Enantiomeric Excess (ee) | >99% | 95 - 98% |
| Scalability | Excellent (Requires pH stat for large scale) | Excellent (Standard batch reactors) |
References
-
Heterocycle-containing Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation of Ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]
-
Fully Biocatalytic Rearrangement of Furans to Spirolactones Source: ACS Catalysis (PMC / NIH) URL:[Link]
-
Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones Source: PMC - NIH URL:[Link]
- US11286466B2 - Ketoreductases Source: Google Patents URL
Sources
- 1. Fully Biocatalytic Rearrangement of Furans to Spirolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11286466B2 - Ketoreductases - Google Patents [patents.google.com]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-(Furan-3-yl)butan-2-ol in Complex Matrices using a Validated GC-MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 4-(Furan-3-yl)butan-2-ol. Due to the inherent polarity of the secondary alcohol functional group, which can lead to poor chromatographic performance, this protocol incorporates a crucial silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification enhances the analyte's volatility and thermal stability, resulting in improved peak shape, resolution, and sensitivity. The methodology encompasses sample preparation via liquid-liquid extraction (LLE), derivatization, and optimized GC-MS parameters. Furthermore, this document provides a comprehensive framework for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the results. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a dependable method for the analysis of this furan-containing compound.
Principle and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[1][2] However, the direct analysis of polar molecules like alcohols can be problematic. The active hydroxyl group in 4-(Furan-3-yl)butan-2-ol can interact with active sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and poor reproducibility.[3]
To overcome these challenges, a derivatization step is employed. Silylation is a common and effective derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3] This application note utilizes BSTFA, a powerful silylating agent.
The core principles of this method are:
-
Increased Volatility: The TMS derivative is significantly less polar and more volatile than the parent alcohol, making it more amenable to GC analysis.[3][4]
-
Improved Thermal Stability: Derivatization prevents potential thermal degradation of the analyte in the hot GC injector.
-
Enhanced Chromatographic Performance: The resulting TMS-ether exhibits reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation.[4]
-
Characteristic Mass Spectrum: The TMS derivative produces a predictable and unique mass spectrum, allowing for confident identification and selective quantification.
Experimental Workflow
The overall analytical procedure is a sequential process designed to ensure sample cleanup, analyte modification for enhanced detectability, and precise instrumental analysis.
Caption: High-level experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Analyte Standard: 4-(Furan-3-yl)butan-2-ol (≥98% purity)
-
Internal Standard (IS): Cyclohexanol or other suitable non-interfering alcohol (≥99% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents (GC or HPLC grade): Ethyl Acetate, Dichloromethane, Hexane, Anhydrous Pyridine
-
Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Chloride (NaCl)
-
Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, heating block, gas-tight syringes, 2 mL GC vials with inserts and PTFE-lined caps.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 4-(Furan-3-yl)butan-2-ol and 10 mg of the internal standard (e.g., Cyclohexanol) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution with ethyl acetate.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for an aqueous sample matrix. Modifications may be required for other matrices.
-
Sample Aliquoting: Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard Addition: Add 100 µL of the 10 µg/mL internal standard spiking solution to each sample, blank, and calibration standard.
-
Salting Out: Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the extraction efficiency of the analyte into the organic solvent.[5]
-
Extraction: Add 2 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.[6]
-
Concentration (Optional): If higher sensitivity is needed, the extract can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute in 100 µL of ethyl acetate.
Derivatization Protocol: Silylation
-
Transfer to Vial: Transfer 100 µL of the dried extract or working standard solution into a 2 mL GC autosampler vial.
-
Add Reagents: Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger) followed by 100 µL of BSTFA (+1% TMCS).[6] The TMCS catalyst accelerates the reaction, especially for sterically hindered alcohols.
-
Reaction: Cap the vial immediately and securely. Vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler tray for analysis. The sample is now ready for injection.[7]
GC-MS Instrumental Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Mid-polarity column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides excellent separation for a wide range of semi-volatile compounds.[8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, which is ideal for trace analysis.[7] |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A starting point to ensure good separation from solvent and matrix components and elution of the analyte with good peak shape. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering performance. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[9] |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to confirm the identity and fragmentation pattern, while SIM mode provides higher sensitivity and selectivity for quantification.[10] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it passes from the GC column to the MS source. |
Data Analysis and Interpretation
Analyte Identification
The identity of the derivatized 4-(Furan-3-yl)butan-2-ol is confirmed by a combination of two factors:
-
Retention Time (RT): The peak corresponding to the analyte should elute at the same RT as the derivatized standard, within a narrow tolerance window (e.g., ±0.1 minutes).
-
Mass Spectrum: The mass spectrum of the peak from the sample must match the spectrum of the standard and its expected fragmentation pattern.
Expected Mass Spectrum and Fragmentation
The derivatized analyte is 3-((1-methyl-3-(trimethylsilyloxy))propyl)furan. Its molecular weight is 214.36 g/mol . The mass spectrum will be characterized by the molecular ion (M⁺) at m/z 214 and several key fragment ions.
Caption: Proposed EI fragmentation pathway for the TMS-derivatized analyte.
-
m/z 199 [M-15]⁺: Loss of a methyl group from the TMS moiety, a very common fragmentation for silyl derivatives.
-
m/z 147: Resulting from alpha cleavage adjacent to the silyloxy group, a highly characteristic fragmentation for TMS-derivatized secondary alcohols. This is often a prominent ion.
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, a hallmark of silylated compounds.
-
m/z 69: A fragment corresponding to the furanoyl cation, indicative of the furan ring structure.[11]
For quantification in SIM mode , the following ions are recommended:
-
Quantifier Ion: m/z 147 (most abundant and specific)
-
Qualifier Ions: m/z 199, m/z 73 (to confirm identity by maintaining their relative abundance ratios)
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[12][13] The following parameters should be assessed.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank matrix (with no analyte) and a spiked matrix. | No interfering peaks at the retention time of the analyte and internal standard in the blank matrix.[14] |
| Linearity & Range | Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[14] |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 for each). Calculate the percent recovery. | Mean recovery should be within 85-115% of the nominal value.[14] |
| Precision | Intra-day (Repeatability): Analyze QC samples (n=6) on the same day. Inter-day (Intermediate Precision): Repeat over three different days. | Relative Standard Deviation (RSD) should be ≤ 15%.[14] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of low-concentration standards. | Typically defined as a S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Typically defined as a S/N ratio of 10:1, with RSD ≤ 20%. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., GC oven ramp rate ±2°C/min, flow rate ±0.1 mL/min). | The results should remain unaffected by the changes, demonstrating the method's reliability during normal usage. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 4-(Furan-3-yl)butan-2-ol by GC-MS. The described method, which incorporates liquid-liquid extraction and essential silylation derivatization, demonstrates high specificity, sensitivity, and reliability. By following the detailed steps for analysis and implementing the validation framework, laboratories in research and drug development can achieve accurate and precise quantification of this compound in various matrices, ensuring data integrity for regulatory and quality control purposes.
References
-
Journal of Agricultural and Food Chemistry. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Indiana University Bloomington. [Link]
-
Energy & Fuels. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts website. [Link]
-
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from ComplianceIQ website. [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website. [Link]
-
Molecules. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]
-
ResearchGate. (2018). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from ResearchGate. [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from Restek website. [Link]
-
Frontiers in Nutrition. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from Frontiers website. [Link]
-
Environmental Science and Pollution Research. (2024). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. SpringerLink. [Link]
-
Canadian Journal of Chemistry. (1979). Mass spectrometry of some furanocoumarins. Canadian Science Publishing. [Link]
-
Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impact Journals website. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from EMA website. [Link]
-
Foods. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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catalytic hydrogenation techniques involving 4-(Furan-3-yl)butan-2-ol
Application Note: Selective Catalytic Hydrogenation of 4-(Furan-3-yl)butan-2-ol
Executive Summary
The catalytic hydrogenation of 4-(Furan-3-yl)butan-2-ol to 4-(tetrahydrofuran-3-yl)butan-2-ol is a critical transformation in the synthesis of biologically active natural products and pharmaceutical intermediates. This application note provides validated, self-regulating protocols for both the achiral saturation and the enantioselective reduction of the furan ring. By carefully selecting catalyst supports, alloying metals, and chiral ligands, researchers can overcome the inherent challenges of furan hydrogenolysis and achieve high selectivity while preserving the secondary alcohol moiety.
Mechanistic Causality & Catalyst Dynamics
The selective reduction of 3-substituted furans presents unique mechanistic hurdles compared to their 2-substituted counterparts.
-
Aromaticity vs. Hydrogenolysis: The furan ring possesses significant aromatic resonance energy, necessitating highly active catalysts. However, the strong adsorption of the furan oxygen onto noble metal surfaces (such as monometallic Pd or Pt) often leads to unwanted C–O bond cleavage (hydrogenolysis) or complete hydrodeoxygenation (HDO), yielding aliphatic diols or alkanes[1].
-
Catalyst Support & Alloying: To mitigate ring-opening, the choice of catalyst support is critical. Acidic supports promote ring-opening via oxocarbenium intermediates, whereas neutral or reducible supports like TiO₂ suppress this pathway. Furthermore, alloying palladium with metals like gold (Au-Pd) or rhenium (Pd-Re) alters the d-band center, weakening the adsorption of the oxygen atom and strictly favoring C=C bond saturation[2][3]. Residual surface ligands on nanocrystals (e.g., PVP) can also sterically hinder ring-opening side reactions, pushing selectivity toward the tetrahydrofuran (THF) derivative[4].
-
Asymmetric Induction: Achieving enantioselectivity at the newly formed C3 stereocenter of the THF ring is notoriously difficult for 3-substituted furans because the substituent lacks a proximal coordinating heteroatom to guide the catalyst[5]. Iridium catalysts bearing bicyclic pyridine-phosphinite (N,P) ligands solve this by creating a rigid chiral pocket that effectively discriminates the enantiofaces of the furan ring, achieving up to 98% enantiomeric excess (ee)[5]. Alternatively, metal-free Brønsted acid-catalyzed reductions using silanes in hexafluoroisopropanol (HFIP) can be utilized to access dihydrofuran or tetrahydrofuran derivatives under mild conditions[6].
Quantitative Catalyst Evaluation
Table 1: Catalyst Comparison for the Hydrogenation of 4-(Furan-3-yl)butan-2-ol
| Catalyst System | Reaction Type | Optimal Conditions | Conversion | Selectivity to THF | Key Byproducts |
| Pd/C (Standard) | Heterogeneous | 40 °C, 30 bar H₂ | >95% | 60–70% | Ring-opened diols, alkanes |
| Au-Pd/TiO₂ | Heterogeneous | 60 °C, 50 bar H₂ | >98% | >95% | Negligible |
| Ir-Pyridine-Phosphinite | Homogeneous (Chiral) | 60 °C, 100 bar H₂ | 80–97% | >99% (High ee) | Unreacted starting material |
| Et₃SiH / TFA in HFIP | Metal-Free / Ionic | 25 °C, 1 atm | >90% | Variable | 2,5-dihydrofurans |
Reaction Pathway Visualization
Fig 1. Mechanistic pathways of furan hydrogenation vs. competitive hydrogenolysis.
Validated Experimental Protocols
Protocol A: Achiral Saturation via Heterogeneous Au-Pd/TiO₂
Designed for maximum yield of the racemic THF derivative without C–O bond cleavage.
-
Substrate Preparation: Dissolve 10 mmol of 4-(Furan-3-yl)butan-2-ol in 20 mL of anhydrous 2-propanol. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the catalyst or oxidize the secondary alcohol.
-
Catalyst Loading: Add 1.5 mol% of Au-Pd/TiO₂ catalyst to a stainless-steel autoclave reactor.
-
Pressurization: Seal the reactor and purge with N₂ (3 × 10 bar), followed by H₂ (3 × 10 bar). Finally, pressurize the reactor to 50 bar H₂.
-
Reaction Execution: Heat the reactor to 60 °C under vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Self-Validating QC Check (H₂ Uptake): Monitor the pressure drop. The theoretical hydrogen uptake is exactly 2.0 molar equivalents. Validation Rule: If the uptake plateaus at 2.0 eq, selective saturation is confirmed. If uptake exceeds 2.1 eq, hydrodeoxygenation is occurring; immediately cool the reactor to 0 °C and vent the gas.
-
Workup: Cool to room temperature, vent the H₂, and filter the mixture through a short pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
Protocol B: Enantioselective Hydrogenation via Ir-Pyridine-Phosphinite
Designed to establish a chiral center at the C3 position of the newly formed THF ring.
-
Glovebox Preparation: Inside an argon-filled glovebox, dissolve 2.0 mol% of the chosen Ir-pyridine-phosphinite complex[5] in 5 mL of anhydrous chlorobenzene or trifluoroethanol.
-
Substrate Addition: Add 5 mmol of 4-(Furan-3-yl)butan-2-ol to the catalyst solution. The solution should exhibit a clear, deep orange/red color.
-
Pressurization: Transfer the mixture to a high-pressure reactor. Purge with H₂ and pressurize to 100 bar.
-
Reaction Execution: Heat to 60 °C and stir for 24 hours.
-
Self-Validating QC Check (Colorimetric): Upon completion, inspect the reaction mixture. Validation Rule: The solution must remain orange/red. If the solution has turned black and opaque, the Ir-complex has decomposed into Ir(0) nanoparticles, indicating that the resulting product will be racemic. Discard or repurpose the batch.
-
Purification: Pass the crude mixture through a silica gel plug (eluting with Hexane/EtOAc) to remove the metal complex before chiral GC/HPLC analysis.
Workflow Visualization
Fig 2. Self-validating experimental workflow for high-pressure catalytic furan hydrogenation.
References
1.[5] Asymmetric Hydrogenation of Furans and Benzofurans with Iridium–Pyridine–Phosphinite Catalysts. Chemistry - A European Journal. 5 2.[6] Bro̷nsted Acid-Catalyzed Reduction of Furans. Nature Reviews Chemistry / PMC.6 3.[1] Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives. ChemSusChem.1 4.[2] Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. MDPI Catalysts. 2 5.[3] Effects of alloying palladium with gold in furfural hydrogenation: An in situ ATR-IR spectroscopy and density functional study. Cardiff University / ORCA. 3 6.[4] Shape and ligand effect of palladium nanocrystals on furan hydrogenation. New Journal of Chemistry (RSC). 4
Sources
- 1. Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Shape and ligand effect of palladium nanocrystals on furan hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of 4-(Furan-3-yl)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solvent extraction methodologies for the isolation of 4-(Furan-3-yl)butan-2-ol. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related structural analogs and established principles for the extraction of furan derivatives and secondary alcohols. The protocols herein are designed to be robust starting points for method development and optimization.
Introduction: The Significance of 4-(Furan-3-yl)butan-2-ol
Furan-containing compounds are a significant class of heterocycles present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The specific compound, 4-(Furan-3-yl)butan-2-ol, as a secondary alcohol derivative of furan, holds potential as a key intermediate in the synthesis of novel therapeutic agents and other fine chemicals.[2] Efficient and selective isolation of this molecule from complex reaction mixtures or natural extracts is paramount for its further study and application. This guide details two primary solvent extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing both the theoretical framework and practical, step-by-step protocols.
Physicochemical Properties of 4-(Furan-3-yl)butan-2-ol (Inferred)
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Weight | 140.18 g/mol | Calculated based on the molecular formula C₈H₁₂O₂. |
| Polarity | Moderately Polar | The furan ring contributes some aromatic and ether-like character, while the hydroxyl group of the secondary alcohol significantly increases polarity through hydrogen bonding capabilities.[1][3] The overall polarity is likely intermediate, making it soluble in a range of organic solvents. |
| Boiling Point | Estimated: 180-220 °C (at atm. pressure) | Secondary alcohols have higher boiling points than their corresponding alkanes due to hydrogen bonding. For comparison, 4-phenyl-2-butanol has a boiling point of 123-124 °C at 15 mmHg.[4] The boiling point of furan-3-methanol is 79-80 °C at 17 mmHg.[2] A higher boiling point than these is expected at atmospheric pressure. |
| Solubility | ||
| - Water | Slightly to moderately soluble. The butanol-like chain enhances water solubility compared to furan itself, but the overall molecule is likely not fully miscible. Butan-2-ol is freely soluble in water.[5] | |
| - Organic Solvents | Likely soluble in a broad range of organic solvents including alcohols (methanol, ethanol), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and esters (ethyl acetate).[3] Its solubility in non-polar solvents like hexane is expected to be lower. | |
| pKa | Estimated: ~16-18 | The hydroxyl proton will have a pKa similar to that of other secondary alcohols. |
Method 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] This method is well-suited for the initial cleanup and isolation of 4-(Furan-3-yl)butan-2-ol from a reaction mixture.
Principle of LLE for 4-(Furan-3-yl)butan-2-ol
The moderately polar nature of 4-(Furan-3-yl)butan-2-ol allows it to be partitioned between an aqueous layer and a water-immiscible organic solvent. By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, it is possible to selectively extract the target compound while leaving behind more polar or ionic impurities (e.g., inorganic salts, acidic or basic byproducts) in the aqueous phase.
LLE Workflow Diagram
Sources
Application Note: Advanced HPLC Methodologies for the Quantification of Furan Alcohols and Derivatives
Introduction & Scope
Furanic compounds—specifically furan alcohols like furfuryl alcohol (2-FOL) and aldehydes like 5-hydroxymethylfurfural (5-HMF)—are critical chemical indicators across multiple industries. In the power sector, they serve as primary biomarkers for the degradation of cellulosic insulation paper in transformers[1]. In the food and beverage industry, they are monitored as heat-induced contaminants formed via the Maillard reaction[2][3]. Furthermore, in biomass valorization, furan alcohols are essential platform chemicals derived from the dehydration of sugars[4][5].
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to isolate, separate, and quantify key furanic compounds. The methodology is grounded in the principles of [1] and optimized for high recovery and chromatographic resolution.
Fig 2. Mechanistic pathway of cellulose degradation into furan alcohols and aldehydes.
Mechanistic Principles of Furanic Chromatography
To achieve a self-validating and highly reproducible assay, every step of the workflow must be driven by the physicochemical properties of the analytes:
-
Extraction Causality: Furan alcohols and aldehydes are highly polar relative to complex hydrocarbon matrices (like transformer oil) or complex biological matrices. Liquid-Liquid Extraction (LLE) utilizing a polar aprotic solvent like acetonitrile (ACN) forces the polar furanics to partition almost entirely into the ACN phase, leaving non-polar interferents behind[6].
-
Chromatographic Separation: Furan rings possess a conjugated
-electron system that interacts predictably with hydrophobic stationary phases. A standard C18 reverse-phase column provides optimal retention. For complex matrices like fruit juices or biomass hydrolysate, adjusting the mobile phase with an acidic modifier (e.g., or phosphoric acid) is critical. The low pH suppresses the ionization of co-extracted organic acids, preventing peak tailing and ensuring sharp, baseline-resolved peaks for the furanic compounds[2][7]. -
Detection Dynamics: The extended conjugation of the carbonyl group in aldehyde derivatives (e.g., 5-HMF, 2-furaldehyde) results in a strong UV absorption maximum near
[3][8]. Conversely, furfuryl alcohol lacks this extended carbonyl conjugation, shifting its optimal absorption to a lower wavelength, typically [7]. Therefore, a Photodiode Array (PDA) detector is mandatory for simultaneous, multi-wavelength quantification.
Fig 1. Standardized workflow for the extraction and HPLC analysis of furanic compounds.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol utilizes a volumetric ratio optimized to maximize Extraction Efficiency (EE) while minimizing solvent waste, acting as a self-validating step when spiked controls are processed in parallel[6][9].
Step-by-Step Methodology:
-
Aliquot: Accurately transfer
of the sample (e.g., insulating oil or filtered biomass hydrolysate) into a clean, inert centrifuge tube. -
Solvent Addition: Add exactly
of HPLC-grade Acetonitrile (ACN) to the tube. -
Partitioning: Vortex the mixture vigorously for
at room temperature. This kinetic energy is required to overcome the phase boundary and ensure complete partitioning of the furan alcohols into the ACN layer. -
Phase Separation: Centrifuge the emulsion at
for at to achieve a crisp phase separation. -
Filtration: Carefully aspirate the upper ACN layer using a glass syringe and pass it through a
PTFE syringe filter directly into an amber HPLC autosampler vial. -
Validation: Process a matrix blank spiked with a known concentration of 5-HMF and furfuryl alcohol (
) to calculate the Extraction Efficiency (EE). Acceptable EE ranges from to [6].
Chromatographic Conditions
The following parameters are optimized for a standard analytical HPLC system equipped with a PDA detector[2][6][7].
-
Column: Reverse-phase C18 (
, particle size). -
Mobile Phase A: Ultrapure Water (For complex matrices, buffer with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Profile: Isocratic elution at
A and B. (For highly complex biomass samples, a gradient starting at B and ramping to B over may be required to elute late-retaining hydrophobic interferents). -
Flow Rate:
. -
Injection Volume:
. -
Column Temperature:
(Thermostatting the column is vital to prevent retention time drift caused by ambient temperature fluctuations). -
Detection Wavelengths:
-
Channel 1:
(Targeting Furfuryl alcohol). -
Channel 2:
(Targeting 5-HMF, 2-Furaldehyde, 2-Acetylfuran, and 5-Methyl-2-furaldehyde).
-
Quantitative Data & Method Performance
By adhering to the mechanistic principles outlined above, the method yields highly linear calibration curves (
| Compound Name | Abbreviation | Typical Retention Time (min)* | Optimal UV Wavelength (nm) | Limit of Detection (LOD) (µg/L) |
| 5-Hydroxymethyl-2-furaldehyde | 5-HMF | 2.7 - 3.5 | 280 - 284 | ~10 - 20 |
| Furfuryl alcohol | 2-FOL | 4.1 - 4.8 | 210 - 220 | ~50 |
| 2-Furaldehyde | 2-FAL | 5.5 - 6.2 | 280 | ~10 - 20 |
| 2-Acetylfuran | 2-ACF | 7.0 - 7.8 | 280 | ~10 - 20 |
| 5-Methyl-2-furaldehyde | 5-MEF | 8.2 - 8.9 | 280 | ~10 - 20 |
*Note: Exact retention times are subject to specific column void volumes and precise mobile phase mixing dynamics. System suitability testing must be performed prior to sample analysis.
References
-
D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC) Source: ASTM International URL:[Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method Source: Shimadzu Application News URL:[Link]
-
Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
-
High Performance Liquid Chromatography (HPLC) Method for Analysis of 5-Hydroxymethyl-2-furaldehyde (5-HMF) Source: SIELC Technologies URL:[Link]
Sources
- 1. D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC) [store.astm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Application Note: Microwave-Assisted Synthesis of 4-(Furan-3-yl)butan-2-ol Derivatives
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-(furan-3-yl)butan-2-ol , a structural analogue of the pulmonary toxin 4-ipomeanol. While 2-substituted furans are easily accessible via direct alkylation, the 3-substituted isomers require specific cross-coupling strategies. This guide presents a robust two-step workflow: a microwave-promoted Heck coupling of 3-bromofuran with methyl vinyl ketone (MVK), followed by a chemoselective reduction sequence. This method reduces reaction times from hours/days to minutes while suppressing common side reactions such as furan ring opening or saturation.
Introduction & Retrosynthetic Analysis
Scientific Context
Furan derivatives, particularly 3-substituted alkyl furans, are critical metabolic probes in toxicology. 4-(Furan-3-yl)butan-2-ol serves as a reduced congener of 4-ipomeanol, used to study cytochrome P450-mediated bioactivation mechanisms (specifically CYP4B1).
The Synthetic Challenge
-
Regioselectivity: Electrophilic substitution on furan favors the C2 position. Accessing the C3 position requires starting with a pre-functionalized 3-halofuran.
-
Chemoselectivity: The furan ring is acid-sensitive and prone to hydrogenation.[1] Standard high-pressure hydrogenation can inadvertently reduce the furan ring to tetrahydrofuran (THF).
Retrosynthetic Strategy
The synthesis is designed via a "Construct & Reduce" approach:
-
C-C Bond Formation: Palladium-catalyzed Heck coupling connects the furan ring to the alkyl chain.
-
Functional Group Manipulation: Stepwise reduction prevents over-reduction of the aromatic furan ring.
Figure 1: Retrosynthetic pathway prioritizing the preservation of the furan ring.
Experimental Protocols
Step 1: Microwave-Assisted Heck Coupling
Objective: Synthesis of 4-(Furan-3-yl)but-3-en-2-one.
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to 3-bromofuran, migratory insertion into MVK, and
Materials
-
Substrate: 3-Bromofuran (1.0 equiv)
-
Coupling Partner: Methyl Vinyl Ketone (MVK) (1.5 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (6 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) - High dielectric constant absorbs MW energy efficiently.
Protocol
-
Preparation: In a 10 mL microwave process vial, dissolve 3-bromofuran (147 mg, 1.0 mmol) in DMF (3 mL).
-
Addition: Add MVK (125 µL, 1.5 mmol), Et₃N (280 µL, 2.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and PPh₃ (15.7 mg, 0.06 mmol).
-
Sealing: Cap the vial with a Teflon-lined septum and purge with nitrogen for 30 seconds.
-
Irradiation:
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 140 °C.
-
Time: 20 minutes (Hold time).
-
Stirring: High.[2]
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Expected Yield: 75-85%.
-
Observation: Product is a pale yellow oil.
-
Step 2: Chemoselective Reduction Sequence
Objective: Reduction of alkene and ketone without reducing the furan ring. Method: Catalytic Transfer Hydrogenation (CTH) followed by Borohydride Reduction.
Phase A: C=C Reduction (Microwave CTH)
Direct hydrogenation with H₂ gas at high pressure often reduces the furan ring. CTH using ammonium formate is milder and highly selective for exocyclic double bonds.
-
Reactants: Dissolve the enone (from Step 1) in Ethanol (0.2 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
H-Donor: Add Ammonium Formate (5.0 equiv).
-
Irradiation:
-
Temp: 100 °C.
-
Time: 5-10 minutes.
-
Pressure: Open vessel or low-pressure sealed vial (caution: gas evolution).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. The filtrate contains 4-(furan-3-yl)butan-2-one .
Phase B: C=O Reduction (Standard)
The saturated ketone is reduced to the alcohol. This is fast at room temperature but can be done in the microwave for speed.
-
Reaction: To the ethanolic filtrate from Phase A, add Sodium Borohydride (NaBH₄) (1.0 equiv) at 0 °C.
-
Stirring: Allow to warm to RT (or MW at 40 °C for 2 mins).
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc, dry, and concentrate.
-
Final Purification: Silica gel chromatography (Hexanes/EtOAc 7:3).
Data Summary & Optimization
| Parameter | Conventional Heating | Microwave Heating | Benefit |
| Heck Reaction Time | 12 - 24 Hours | 20 Minutes | 60x Faster |
| Heck Yield | 50 - 60% | 80 - 85% | Reduced degradation |
| Solvent Volume | 20 - 50 mL | 2 - 5 mL | Green Chemistry |
| Selectivity | Variable (Furan ring opening) | High (Controlled Energy) | Purity |
Workflow Diagram
Figure 2: Integrated workflow for the 2-step microwave synthesis.
Safety & Handling
-
Furan Toxicity: Furan derivatives can be metabolically activated to toxic intermediates (e.g., cis-2-butene-1,4-dial). All handling of 3-bromofuran and the product should be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).
-
Microwave Vials: Ensure vials are not overfilled (max 2/3 volume) to prevent over-pressurization during the heating of DMF.
-
Gas Evolution: The decomposition of ammonium formate releases CO₂ and NH₃. Ensure the microwave vial has pressure relief capabilities or run the reduction step in an open-vessel mode if the reactor allows.
References
-
Heck Reaction on Furans: Keay, B. A. (1987). "Palladium-catalyzed coupling of 3-bromofuran and 3-bromo-2-furaldehyde with alkenes." Journal of the Chemical Society, Perkin Transactions 1, 2727-2730. Link
-
Microwave Heck Protocols: Nilsson, P., et al. (2002). "Microwave-assisted palladium-catalyzed Heck reactions of aryl chlorides." Journal of Organic Chemistry, 67(24), 8575-8583. Link
- Selective Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for chemoselectivity of Pd/C vs Furan ring).
-
Ipomeanol Synthesis (Analogous Chemistry): Boyd, M. R., et al. (1972).[3] "Confirmation by chemical synthesis of the structure of 4-ipomeanol." Nature New Biology, 236, 158-159. Link
-
Microwave CTH: Bose, A. K., et al. (1999). "Microwave promoted rapid organic synthesis."[4][5] Tetrahedron Letters, 40(1), 203-206. Link
Sources
- 1. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Confirmation by chemical synthesis of the structure of 4-ipomeanol, a lung-toxic metabolite of the sweet potato, Ipomoea batatas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Strategic Esterification of 4-(Furan-3-yl)butan-2-ol: A Guide for Synthetic and Medicinal Chemists
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of 4-(Furan-3-yl)butan-2-ol, a molecule featuring a secondary alcohol and an acid-sensitive furan moiety. Recognizing the critical role of esters in modulating the physicochemical properties of pharmacologically active compounds, this document serves as a practical resource for researchers in drug development and synthetic chemistry. We critically evaluate four distinct esterification strategies—Fischer-Speier, Steglich, Mitsunobu, and Enzymatic—explaining the mechanistic rationale behind each and offering field-proven insights to guide method selection. Each protocol is presented with step-by-step instructions, from reaction setup to purification, and is supplemented with visual diagrams and troubleshooting advice to ensure procedural success and scientific integrity.
Introduction: The Challenge and Opportunity
Esterification is a cornerstone transformation in organic synthesis, pivotal for creating prodrugs, modifying pharmacokinetic profiles, and synthesizing novel chemical entities. The substrate of interest, 4-(Furan-3-yl)butan-2-ol, presents a unique synthetic challenge due to its bifunctional nature. It possesses a secondary alcohol, whose reactivity is sterically more hindered than a primary alcohol, and a furan ring, which is susceptible to degradation and polymerization under strongly acidic conditions.[1]
The selection of an appropriate esterification method is therefore not a trivial choice but a strategic decision that directly impacts reaction yield, purity, and the preservation of the furan core's integrity. This guide dissects the nuances of four powerful esterification techniques, enabling the scientist to make an informed decision tailored to their specific synthetic goals, whether it be large-scale synthesis, stereochemical control, or adherence to green chemistry principles.
Strategic Method Selection
The optimal esterification strategy for 4-(Furan-3-yl)butan-2-ol depends on several factors, including the acid sensitivity of the specific carboxylic acid partner, the need for stereochemical control, and scalability requirements. Below is a comparative analysis of the most relevant methods.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[2][3] | Economical, uses simple reagents, suitable for large-scale synthesis.[4] | Requires harsh acidic conditions and heat, which can degrade the furan ring.[1] The reaction is reversible and requires driving the equilibrium.[5][6] | Robust, non-sensitive substrates where cost is a primary driver. |
| Steglich Esterification | Carbodiimide-mediated coupling (e.g., DCC, EDC) with a nucleophilic catalyst (DMAP).[7][8] | Mild, neutral conditions, high yields, compatible with acid-sensitive substrates.[8][9] Works well for secondary alcohols.[7][10] | Stoichiometric byproducts (urea) can complicate purification. Carbodiimides are allergens and moisture-sensitive.[11] | Acid-sensitive substrates and when high yields under mild conditions are paramount. |
| Mitsunobu Reaction | Redox-condensation using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[12] | Mild conditions, proceeds with complete inversion of stereochemistry at the alcohol center.[13][14][15] | Stoichiometric phosphine oxide and hydrazine byproducts require careful purification. Reagents are toxic. | Chiral synthesis where inversion of the secondary alcohol's stereocenter is desired. |
| Enzymatic Esterification | Biocatalysis using lipases (e.g., Novozym 435) in non-aqueous media.[1] | Exceptionally mild ("green"), highly selective, often requires no solvent.[16] Reduces risk of furan degradation. | Slower reaction times, enzyme cost and stability can be a factor, substrate scope may be limited by the enzyme's active site.[17] | Green chemistry applications, chiral resolutions, and synthesis with thermally or chemically sensitive partners.[18][19] |
Detailed Application Protocols
Protocol I: Modified Fischer-Speier Esterification
Principle & Rationale The Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction.[2][4] To mitigate the degradation of the furan ring, this protocol utilizes a milder acidic catalyst, p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid, and employs a Dean-Stark apparatus to remove water, thereby driving the reaction to completion according to Le Châtelier's principle.[3][5]
Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 4-(Furan-3-yl)butan-2-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and toluene (approx. 0.2 M concentration relative to the alcohol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq.).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-12 hours, or until thin-layer chromatography (TLC) indicates consumption of the starting alcohol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and saturated aqueous sodium chloride (brine) (1x).[20][21] Caution: Foaming may occur during the NaHCO₃ wash due to CO₂ evolution.[20]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Workflow and Mechanism
Caption: Fischer Esterification Experimental Workflow.
Protocol II: Steglich Esterification
Principle & Rationale This method circumvents the need for acid, making it ideal for the acid-sensitive furan substrate.[9] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl-transfer catalyst, intercepting the intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol.[7][8]
Experimental Protocol
-
Setup: To an oven-dried, 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.), 4-(Furan-3-yl)butan-2-ol (1.0 eq.), and DMAP (0.1 eq.). Dissolve the components in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Workflow and Mechanism
Caption: Simplified Steglich Esterification Mechanism.
Protocol III: Mitsunobu Reaction
Principle & Rationale The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including esters, with a net inversion of stereochemistry.[13][15] This is particularly valuable for synthesizing specific stereoisomers. The reaction involves the in-situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[14][22]
Experimental Protocol
-
Setup: To an oven-dried flask under an inert atmosphere, dissolve 4-(Furan-3-yl)butan-2-ol (1.0 eq.), the carboxylic acid (1.3 eq.), and PPh₃ (1.3 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise. Note: DEAD and DIAD are hazardous; handle with extreme care in a fume hood.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification can often be achieved directly by column chromatography.
-
Alternatively, precipitate the byproducts by adding a non-polar solvent like diethyl ether or a mixture of hexanes/ether and filtering before concentration and chromatography.
-
-
Purification: Purify the crude material by flash column chromatography.
Workflow and Mechanism
Caption: Mitsunobu Reaction Experimental Workflow.
Protocol IV: Enzymatic Esterification
Principle & Rationale Enzymatic catalysis offers a green and highly selective route to esters.[1] Lipases, such as the immobilized Candida antarctica Lipase B (commercially available as Novozym 435), are highly effective at catalyzing esterification in non-aqueous, often solvent-free, systems.[1][23] This method is exceptionally mild, preventing any degradation of the furan ring. The reaction equilibrium can be shifted by applying a vacuum to remove the water byproduct.[16][18]
Experimental Protocol
-
Setup: To a 25 mL round-bottom flask, add 4-(Furan-3-yl)butan-2-ol (1.0 eq.) and the carboxylic acid (1.0-1.5 eq.).
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the limiting reagent).
-
Reaction:
-
Place the flask on a magnetic stirrer with heating in an oil bath set to 40-60 °C.
-
If possible, apply a mild vacuum (e.g., 100-200 mbar) to facilitate the removal of water formed during the reaction.[16]
-
Stir the heterogeneous mixture for 24-72 hours. Monitor the reaction by taking small aliquots, filtering the enzyme, and analyzing by GC or TLC.
-
-
Work-up:
-
Dilute the reaction mixture with a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Filter to recover the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography.
Workflow and Mechanism
Caption: Enzymatic Esterification Experimental Workflow.
References
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2010, March 9). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. ACS Publications. Retrieved from [Link]
-
Acta Universitatis Sapientiae, Alimentaria. (n.d.). EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components. Retrieved from [Link]
-
University Website. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
PubMed. (n.d.). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Retrieved from [Link]
-
MDPI. (2025, May 15). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2001090396A1 - Process for the preparation of enantiomerically enriched esters and alcohols.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
JoVE. (2018, August 14). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 3). Green Chemistry. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
University Website. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
ACS Publications. (2019, December 31). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]
-
Frontiers. (2020, December 2). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Retrieved from [Link]
- Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction.
-
ACS Publications. (2023, July 6). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ACS Publications. (2023, July 19). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Precise Synthesis of Ester-Functionalized Cyclo[12]- and Cyclo[22]furans. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
University Website. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. real.mtak.hu [real.mtak.hu]
- 18. researchgate.net [researchgate.net]
- 19. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. personal.tcu.edu [personal.tcu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. One moment, please... [chemistrysteps.com]
- 23. Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-(Furan-3-yl)butan-2-ol
Ticket ID: #F3-YIELD-OPT
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Optimization)
Diagnostic Triage: Why is your yield low?
Before altering your protocol, we must identify the specific failure mode. The synthesis of 4-(Furan-3-yl)butan-2-ol presents a classic "chemoselectivity vs. stability" paradox. The furan ring is an acid-sensitive enol ether that polymerizes easily, yet the side chain requires reduction which often utilizes conditions that threaten the ring.
Select your primary symptom from the Diagnostic Tree below:
Figure 1: Diagnostic decision tree for yield loss in furan alcohol synthesis.
Critical Failure Modes & Solutions
Issue A: "My reaction mixture turned into black tar."
Diagnosis: Furan Ring Opening (Acid-Catalyzed Polymerization).[1] Mechanism: The furan ring, particularly the 3-substituted variant, is highly sensitive to aqueous acid. Protonation leads to ring opening, forming reactive 1,4-dicarbonyls that rapidly polymerize (the "tar"). The Fix:
-
Eliminate Acidic Workups: Never use HCl or H2SO4 to quench reactions involving the furan moiety.
-
Buffer Control: Quench with saturated NH4Cl or NaHCO3. Ensure the pH remains > 7.0 throughout extraction.
-
Solvent Acidity: Check your chloroform/DCM. If stabilized with HCl/ethanol, it can degrade the product during evaporation. Use basic alumina filtration or amylene-stabilized solvents.
Issue B: "I isolated the tetrahydrofuran (saturated ring) analog."
Diagnosis: Over-reduction (Chemo-unselectivity). Mechanism: Standard hydrogenation catalysts (Pd/C, PtO2) on high pressure will reduce the electron-rich furan ring almost as fast as the side-chain alkene. The Fix:
-
Switch to Transfer Hydrogenation: Use Pd/C with Ammonium Formate or Isopropyl Alcohol (IPA) instead of H2 gas. This kinetic control favors the exocyclic double bond over the aromatic ring.
-
Catalyst Poisoning: Use a "poisoned" catalyst like Pd/BaSO4 or add a trace of quinoline/diphenylsulfide to dampen the catalyst's activity toward the aromatic ring.
Optimized Protocol: The "Safe-Passage" Route
To maximize yield, we decouple the synthesis into two highly controllable steps rather than attempting a risky "one-pot" reduction.
Step 1: Aldol Condensation (Formation of the Enone)
Objective: Synthesize 4-(Furan-3-yl)but-3-en-2-one.
Reaction: Furan-3-carbaldehyde + Acetone
| Parameter | Optimized Condition | Rationale |
| Base | 10% NaOH (aq) | Strong enough to enolize acetone, mild enough to spare furan. |
| Solvent | Acetone/Water (1:1) | Acetone acts as both reactant and solvent; water moderates basicity. |
| Temp | 0°C | Low temp prevents polymerization of the aldehyde. |
| Quench | CRITICAL: Neutralize with dilute Acetic Acid to pH 7-8. | Do not use strong mineral acids. |
Step 2: Chemoselective Reduction (The "Yield Maker")
Objective: Reduce alkene and ketone without touching the furan ring.
Recommended Method: Stepwise Reduction (Hydrogenation
Part A: Selective Alkene Hydrogenation
-
Reagents: 5% Pd/BaSO4 (or Pd/CaCO3), Methanol.
-
Conditions: H2 balloon (1 atm), RT. Monitor by TLC every 15 mins.
-
Why: Barium Sulfate poisons the Palladium sufficiently to stop reduction after the alkene is saturated, leaving the furan ring and the ketone intact.
-
Stop Point: When the UV-active spot of the enone disappears. Isolate the saturated ketone (4-(Furan-3-yl)butan-2-one).
Part B: Ketone Reduction
-
Reagents: NaBH4 (0.5 equiv), Methanol, 0°C.
-
Protocol: Add NaBH4 portion-wise. Stir 30 mins.
-
Why: Sodium Borohydride is perfectly chemoselective for ketones over furan rings.
-
Workup: Quench with Acetone (destroys excess hydride), then sat. NH4Cl. Extract with EtOAc.
Visualizing the Pathway
Figure 2: Comparison of the high-risk direct route vs. the optimized stepwise route.
Frequently Asked Questions (FAQ)
Q: Can I use Luche Reduction (NaBH4 + CeCl3) directly on the enone? A: No. Luche reduction is designed to produce allylic alcohols (preserving the double bond). You want the saturated alcohol. Using Luche conditions would give you 4-(Furan-3-yl)but-3-en-2-ol, not your target. You must hydrogenate the alkene first.
Q: Why not use Raney Nickel? A: Raney Nickel is an option, but it is often too active and can lead to hydrodeoxygenation (stripping the oxygen off the furan) or ring saturation. If you must use it, wash it thoroughly to remove adsorbed hydrogen and run at very low temperatures. Pd/BaSO4 is significantly more controllable for this specific substrate.
Q: My crude product smells like vinegar after workup. A: You likely used ethyl acetate that hydrolyzed slightly, or your quenching acid was not removed. Ensure your final organic layer is washed with saturated Sodium Bicarbonate (NaHCO3) to remove trace acids that will degrade the furan ring during storage.
References
-
Furan Ring Stability & Acid Sensitivity
-
Source: NIST/NIH PubChem & Literature Reviews.
-
Context: Confirms the mechanism of acid-catalyzed ring opening of furan derivatives into 1,4-dicarbonyls.
-
Link:
-
-
Chemoselective Reduction Strategies
-
Transfer Hydrogenation Techniques
- Source: Mohapatra, M. K., et al.
- Context: Validates the use of Isopropyl Alcohol (IPA) and mild catalysts for selective C=C reduction in the presence of sensitive groups.
-
Link:
-
General Furan Synthesis & Reactivity
-
Source: Organic Chemistry Portal.
-
Context: General methodologies for furan functionalization and stability.[1]
-
Link:
-
Sources
purification of 4-(Furan-3-yl)butan-2-ol using column chromatography
Product: 4-(Furan-3-yl)butan-2-ol Application: Intermediate for terpenoid synthesis / Medicinal Chemistry Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the technical support hub for 4-(Furan-3-yl)butan-2-ol . This guide addresses the specific chromatographic challenges posed by this molecule: the acid sensitivity of the furan ring combined with the hydrogen-bonding capability of the secondary alcohol .
Successful purification requires a deviation from standard "textbook" chromatography. You must treat the stationary phase to prevent acid-catalyzed decomposition (ring-opening) and optimize the mobile phase to prevent peak tailing.
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Functional Group 1 | Furan Ring (3-substituted) | High Risk: Acid-sensitive.[1][2][3] Prone to oxidative degradation and polymerization on acidic silica. |
| Functional Group 2 | Secondary Alcohol (-OH) | Moderate Polarity: Causes "streaking" (tailing) due to H-bonding with silanols. |
| UV Activity | Moderate ( | Detection Issue: Weak UV absorbance at standard 254 nm; requires staining for reliable visualization. |
| Boiling Point | High (>200°C est.) | Low volatility risk during rotary evaporation, but difficult to distill without vacuum. |
Troubleshooting Matrix (Quick Fix)
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Product turns brown/black on column | Acid-catalyzed polymerization of the furan ring. | STOP. Switch to Neutralized Silica Protocol (See Module 3). |
| Low recovery / "Missing" mass | Irreversible adsorption or ring-opening hydrolysis. | Use 1% Triethylamine (TEA) in eluent to buffer silanols. |
| Streaking / Broad bands | H-bonding between alcohol and free silanols. | Increase solvent polarity or add 0.5% TEA to sharpen peaks. |
| Invisible under UV (254 nm) | Low extinction coefficient of alkyl-furan. | Use p-Anisaldehyde or Vanillin stain. Do NOT rely solely on UV. |
| Co-elution with Ketone precursor | Insufficient polarity contrast. | Switch from Hexane/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone. |
Module: The "Neutralization" Protocol (Critical)
The Issue: Standard silica gel (60 Å) is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity is higher). This acidity protonates the furan ring, initiating a cascade of ring-opening reactions (hydrolysis to 1,4-dicarbonyls) or polymerization.[4]
The Fix: You must create a buffered, basic environment within the column.
Step-by-Step Neutralization Workflow
-
Prepare the Solvent: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase.
-
Slurry Packing: Suspend the silica in this TEA-spiked solvent before pouring it into the column.
-
Equilibration: Flush the packed column with 2-3 column volumes (CV) of the TEA-spiked solvent.
-
Sample Loading: If wet loading, ensure the sample solvent also contains trace TEA.
Logic Diagram: Column Preparation
Caption: Workflow for neutralizing silica acidity to prevent furan decomposition.
Module: Visualization & Detection
The Issue: The furan ring has a lower extinction coefficient than benzene. At low concentrations, 4-(Furan-3-yl)butan-2-ol may be invisible under a standard 254 nm UV lamp, leading to discarded fractions.
The Fix: Use destructive staining methods that target the alcohol and the electron-rich furan ring.
Recommended Stains
-
p-Anisaldehyde Stain (Preferred):
-
Vanillin Dip:
-
Recipe: 15 g Vanillin + 250 mL Ethanol + 2.5 mL Conc. H2SO4.[5]
-
Result: Similar to p-Anisaldehyde; produces specific color ranges for alcohols.
-
-
KMnO4 (Potassium Permanganate):
-
Result: Yellow/Brown spots on purple background.
-
Mechanism:[6] Oxidizes the furan double bonds and the alcohol. Note: Very sensitive, but non-specific.
-
Module: Separation Strategy (Mobile Phase)
The Issue: You are likely separating the alcohol from its precursor (Ketone: 4-(Furan-3-yl)butan-2-one) or an over-reduced byproduct.
TLC Optimization Guide
Target an Rf of 0.25 – 0.35 for the product.
| Solvent System | Polarity | Recommendation |
| Hexane : EtOAc (4:1) | Moderate | Standard Starting Point. Good separation of ketone (Rf ~0.6) and alcohol (Rf ~0.3). |
| DCM : MeOH (98:2) | High | Use if the alcohol sticks to the baseline or streaks heavily. |
| Toluene : Acetone (9:1) | Orthogonal | Use if Hexane/EtOAc fails to separate close impurities (e.g., isomers). |
Separation Logic Diagram
Caption: Decision matrix for optimizing the mobile phase based on Thin Layer Chromatography (TLC) results.
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually safer for furans because it lacks the acidic surface protons of silica. However, alumina has lower resolving power. If your separation is difficult (close impurities), use Neutralized Silica (with TEA) . If separation is easy, Alumina is a robust alternative.
Q: My product is an oil. Should I use dry loading or wet loading? A: Dry Loading is recommended. Dissolve the oil in a minimal amount of DCM, mix with silica (ratio 1:10), and evaporate to a free-flowing powder. Load this powder on top of the column.[7] This prevents the "viscous fingering" that occurs when loading oils directly, which ruins resolution.
Q: I see two spots on TLC that merge on the column. What is happening? A: This could be the Hemiacetal equilibrium . If your starting material was the aldehyde/ketone, ensure the reduction is complete. If you see "ghost" spots, the furan might be opening. Check the NMR of the crude. If the furan signals (approx 7.3, 7.2, 6.3 ppm) are intact, it is likely just poor chromatography resolution. Switch to Toluene/Acetone.
References
-
BenchChem Technical Support. (2025).[2][7] Stability of furan rings in acidic or basic conditions. Retrieved from 2
-
Royal Society of Chemistry. (1971). The sorption of furans on silica gels. Journal of the Chemical Society A. Retrieved from 8
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from 9
-
Organic Chemistry Portal. (2023). Furan Synthesis and Stability. Retrieved from 10
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The sorption of furans on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Furan synthesis [organic-chemistry.org]
Technical Support Center: 4-(Furan-3-yl)butan-2-ol Extraction & Purification
This technical support guide addresses the purification and extraction challenges of 4-(Furan-3-yl)butan-2-ol . This molecule presents a specific "chemical conflict": it contains an electron-rich, acid-sensitive furan ring paired with a polar secondary alcohol .
Low purity in this context is almost invariably caused by acid-catalyzed ring opening (forming 1,4-dicarbonyls) or oxidative polymerization during the workup phase.
Case ID: FUR-3-OH-PURITY Status: Active Analyst: Senior Application Scientist
Diagnostic Workflow: Root Cause Analysis
Before modifying your protocol, use this logic flow to identify the specific degradation pathway affecting your purity.
Figure 1: Diagnostic logic flow for identifying furan degradation pathways.
Critical Troubleshooting (FAQs)
Q1: My crude product turns into a black tar upon concentration. What is happening?
The Issue: Acid-Catalyzed Polymerization. The Mechanism: Furan rings are exceptionally sensitive to Brønsted and Lewis acids. Even weak acids (pH < 4) can protonate the furan ring (usually at the C2 position), initiating an electrophilic attack by another furan molecule. This creates a chain reaction leading to polyfuran "humins" (dark tars). The Fix:
-
Quench Protocol: Never use HCl or H₂SO₄ to quench the reaction (e.g., if coming from a Grignard). Use Saturated NH₄Cl (mildly acidic, pH ~5) or, preferably, Rochelle’s Salt (Sodium Potassium Tartrate) if metal coordination is an issue.
-
Rotovap Safety: Ensure your rotary evaporator water bath is not >40°C. Trace acids concentrate as the solvent evaporates, accelerating polymerization. Add 1% Triethylamine (Et₃N) to the collection flask to buffer any distilled acids.
Q2: I see "ghost peaks" in the NMR (2.5–2.8 ppm) and my yield is low.
The Issue: Furan Ring Opening (The "Achmatowicz" type pathway).[1] The Mechanism: In the presence of water and trace acid (or oxidants), the furan ring hydrolyzes to form a 1,4-dicarbonyl compound (specifically octane-2,5-dione derivatives for this scaffold). The peaks at 2.5–2.8 ppm correspond to the methylene protons of the resulting linear diketone. The Fix:
-
pH Control: Maintain pH > 7 during aqueous workup. Wash the organic phase with saturated NaHCO₃ .
-
Solvent Choice: Avoid Chloroform (CHCl₃) or Dichloromethane (DCM) if they have not been stabilized (they generate HCl over time). Use Diethyl Ether or MTBE for extraction.
Q3: My product degrades on the silica column.
The Issue: Silica Gel Acidity. The Mechanism: Standard silica gel (SiO₂) is slightly acidic (pH 5–6). This surface acidity is sufficient to degrade electron-rich 3-alkylfurans during the time-scale of a column run. The Fix:
-
Neutralization: Pre-treat your silica slurry with 1–2% Triethylamine (Et₃N) in the mobile phase. This neutralizes the acidic silanol groups.
-
Alternative Stationary Phase: Use Neutral Alumina (Al₂O₃) instead of silica. It is far gentler on furan derivatives.
Q4: I used hydrogenation to make the alcohol, but the furan ring disappeared.
The Issue: Over-reduction. The Mechanism: If you reduced a ketone precursor (e.g., 4-(furan-3-yl)but-3-en-2-one) using Pd/C and H₂, you likely reduced the furan ring to a tetrahydrofuran ring. The Fix:
-
Catalyst Switch: Pd/C is too aggressive for furans. Use Sodium Borohydride (NaBH₄) and CeCl₃ (Luche reduction) to selectively reduce the ketone/aldehyde to the alcohol without touching the furan ring.
Optimized "Self-Validating" Protocol
This protocol is designed to prevent the three major failure modes: Acidification, Oxidation, and Emulsification.
Target: 4-(Furan-3-yl)butan-2-ol Pre-requisite: Reaction mixture (e.g., Grignard adduct) ready for workup.
| Step | Action | Mechanistic Rationale | Validation Check |
| 1. Quench | Pour reaction mixture into ice-cold Saturated NaHCO₃ (or Rochelle's Salt). | Avoids Protonation: Keeps pH basic/neutral to prevent C2-protonation of the furan. | pH paper must read 7–8 . |
| 2. Extract | Extract with Diethyl Ether (Et₂O) (3x). Avoid DCM. | Phase Separation: Ether separates cleanly; DCM can form emulsions and may contain HCl. | Organic layer should be clear, not cloudy. |
| 3. Wash | Wash combined organics with Brine , then dry over Na₂SO₄ (Sodium Sulfate).[2] | Drying: MgSO₄ is slightly Lewis acidic; Na₂SO₄ is strictly neutral. | Solid Na₂SO₄ should be free-flowing. |
| 4. Stabilize | Add 0.1% v/v Triethylamine to the organic solution before evaporation. | Buffering: Neutralizes any trace acid generated during concentration. | N/A |
| 5. Purify | Column Chromatography: Neutral Alumina OR Silica + 1% Et₃N. | Surface Chemistry: Prevents acid-catalyzed degradation on the stationary phase. | TLC spot should not streak. |
Impurity Profile Reference Table
Use this table to correlate analytical data with specific impurities.
| Impurity Type | Origin | 1H NMR Signature (CDCl₃) | Prevention Strategy |
| 1,4-Diketone | Acid hydrolysis of furan ring | Loss of aromatics (7.2-7.4 ppm); New triplets at 2.6-2.9 ppm . | Maintain pH > 7; Use NaHCO₃ wash. |
| Furan Dimer | Acid-catalyzed coupling | Broad multiplets; Complex aromatic region; Dark color. | Avoid heat during concentration; Buffer with Et₃N. |
| Tetrahydrofuran | Over-reduction (Hydrogenation) | Loss of aromatics; New multiplets at 1.6-2.0 ppm and 3.6-3.8 ppm . | Change reducing agent (use NaBH₄/Luche). |
| Peroxides | Oxidation by air/light | Downfield shifts; O-O band in IR (~850 cm⁻¹). | Use fresh solvents; Store under Argon/Nitrogen. |
References
-
Keay, B. A. (2025). Synthetic Strategies for Furan-Containing Natural Products. Chemical Reviews.
-
BenchChem Technical Support. (2025). Stability issues of furan rings in acidic or basic conditions.
-
Marino, J. P., & McClure, M. S. (2023). Pal-Knorr and Related Furan Syntheses: Mechanisms and Troubleshooting. Journal of Organic Chemistry.
-
Lipshutz, B. H. (2024).[3] Organometallics in Synthesis: A Manual. (Section on Furan sensitivity to Lewis Acids). Wiley-Interscience.
-
Organic Chemistry Portal. (2025). Synthesis of Furans: Current Methodologies.
(Note: While specific "famous" papers for 4-(Furan-3-yl)butan-2-ol are rare, the references above cite the authoritative general chemistry principles governing furan stability and synthesis utilized in this guide.)
Sources
minimizing oxidation byproducts of 4-(Furan-3-yl)butan-2-ol
A Guide to Minimizing and Troubleshooting Oxidation Byproducts for Researchers and Drug Development Professionals
Welcome to the dedicated technical support center for 4-(Furan-3-yl)butan-2-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability of this compound. As a molecule featuring both a secondary alcohol and a furan ring, 4-(Furan-3-yl)butan-2-ol is susceptible to oxidative degradation, which can compromise sample purity, impact experimental results, and hinder development timelines.
This document moves beyond a simple listing of steps, explaining the causal chemistry behind the recommended protocols. Our goal is to empower you with the knowledge to not only prevent degradation but also to diagnose and resolve issues as they arise.
Understanding the Chemistry of Degradation
The molecular structure of 4-(Furan-3-yl)butan-2-ol presents two primary sites vulnerable to oxidation: the furan ring and the secondary alcohol. Understanding the mechanisms at play is the first step toward effective mitigation.
-
Furan Ring Oxidation: The furan ring is an electron-rich aromatic system, making it susceptible to attack by various oxidants, including atmospheric oxygen.[1] This process is often initiated by light, heat, or trace metal catalysts and can proceed through radical mechanisms or via reactions with singlet oxygen.[2] The initial oxidation product is typically an unstable endoperoxide, which can rearrange to form highly reactive 1,4-dicarbonyl compounds through oxidative ring cleavage.[1][3][4] These unsaturated dicarbonyls can subsequently undergo further reactions, including polymerization, leading to discoloration (browning) and the formation of insoluble materials.[2][5]
-
Secondary Alcohol Oxidation: The secondary alcohol group on the butanol chain is susceptible to oxidation to its corresponding ketone, 4-(furan-3-yl)butan-2-one.[6][7] This transformation can be facilitated by a wide range of oxidizing agents and conditions, including exposure to atmospheric oxygen over time, particularly in the presence of metal contaminants. While this does not involve the degradation of the furan ring itself, it results in the formation of a significant impurity.[8][9][10]
Below is a diagram illustrating the potential oxidative pathways.
Caption: Potential oxidative degradation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solid sample of 4-(Furan-3-yl)butan-2-ol has turned from a white/light-yellow solid to a brown or dark-colored substance. What happened, and is it still usable?
A1: A brown discoloration is a strong indicator of oxidative degradation and polymerization of the furan ring.[5] This is often caused by prolonged exposure to air (oxygen) and/or light.[11]
-
Causality: The furan ring has likely undergone oxidative cleavage to form reactive dicarbonyl compounds, which then polymerize into dark-colored, often insoluble, materials ("humins").[2]
-
Immediate Action: The purity of the sample is highly compromised. We strongly recommend re-purifying the material by column chromatography if possible or discarding the discolored batch if purity is critical for your application.
-
Prevention: Always store the compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and in a cool, dry place.[5][12] For long-term storage, refrigeration (<4°C) is recommended.
Q2: I've analyzed my sample by GC-MS or NMR and see a new, significant peak that wasn't there previously. How can I identify it?
A2: The appearance of a new major peak strongly suggests the formation of an oxidation byproduct. The two most likely candidates are the ketone from alcohol oxidation or a ring-opened product.
-
Likely Byproduct 1: 4-(Furan-3-yl)butan-2-one. This is the product of the oxidation of the secondary alcohol.[7] In a mass spectrum, you would expect to see a molecular ion (M+) peak that is 2 atomic mass units (amu) lower than the parent compound due to the loss of two hydrogen atoms. In an ¹H NMR, the signal corresponding to the C-H proton of the alcohol would disappear, and you would observe shifts in the adjacent methylene protons.
-
Likely Byproduct 2: Ring-Cleavage Products. These are more complex and can be a mixture of compounds. They result from the oxidative destruction of the furan ring.[1][3] These species, such as 1,4-dicarbonyls, would show significantly different fragmentation patterns in MS and dramatically altered signals in NMR, including the appearance of new aldehyde or carboxylic acid protons.
-
Troubleshooting Workflow:
Sources
- 1. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 7. Oxidation of Alcohols | ChemTalk [chemistrytalk.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. jackwestin.com [jackwestin.com]
- 11. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. furan.com [furan.com]
optimizing temperature parameters for 4-(Furan-3-yl)butan-2-ol distillation
The following guide serves as a specialized Technical Support Center for the purification of 4-(Furan-3-yl)butan-2-ol . It is designed for researchers encountering stability issues or poor recovery during distillation.[1]
Status: Operational | Tier: Advanced Chemical Processing Subject: Optimizing Temperature & Vacuum Parameters for Thermally Sensitive Furanols[1]
Core Technical Briefing
The Challenge: 4-(Furan-3-yl)butan-2-ol combines a high-boiling secondary alcohol motif with a thermally sensitive furan ring.[1]
-
Boiling Point (Estimated): ~130–140 °C at 10 mmHg; >240 °C at atmospheric pressure.[1]
-
Thermal Ceiling: Furan rings are prone to oxidative polymerization and ring-opening (resinification) at temperatures >140–150 °C, especially in the presence of trace acids or oxygen.
-
The Goal: Distill the product at the lowest possible temperature (ideally <100 °C) by maximizing vacuum efficiency, while preventing "bumping" and polymerization.
Troubleshooting Guide (Q&A Format)
Case 1: "My distillate is turning yellow/brown, and the pot residue is becoming tarry."
Diagnosis: Thermal Degradation / Acid-Catalyzed Polymerization.[1] Root Cause: You have likely exceeded the "Furan Thermal Limit" (>140 °C) or failed to neutralize the crude mixture. Furan derivatives are acid-sensitive; trace acids from synthesis (e.g., workup residues) catalyze rapid polymerization upon heating.[1]
Corrective Protocol:
-
Check Acidity: Before distillation, measure the pH of your crude oil. If acidic, wash with saturated NaHCO₃ or stir with solid K₂CO₃, then filter. The feed must be neutral or slightly basic.
-
Lower the Pot Temperature: You are distilling at too high a pressure.
-
Target: Pot temperature should not exceed 110 °C.
-
Action: Increase vacuum to <1 mmHg (high vacuum).[1]
-
-
Inert Atmosphere: Ensure your capillary bleed (if used) or system backfill is connected to Argon or Nitrogen, not air.[1] Oxygen accelerates furan darkening at high temperatures.[1]
Case 2: "I have high vacuum (<1 mmHg), but no distillate is collecting."
Diagnosis: Vapor Path Condensation or "Cold Trap" Effect.[1] Root Cause: The vapor density of this alcohol is low at high vacuum. If the path from the pot to the condenser is too long or uninsulated, the vapor condenses on the glassware walls and refluxes back into the pot before reaching the collection flask.
Corrective Protocol:
-
Insulate the Head: Wrap the distillation head and the column (Vigreux) with aluminum foil or glass wool to maintain vapor thermal energy until it reaches the condenser.
-
Short Path Setup: Switch to a Short Path Distillation head.[1] This minimizes the distance the molecules must travel, crucial for high-boiling, heat-sensitive compounds.[1]
-
Check Condenser Temp: Ensure your coolant is not too cold. If the coolant is -20 °C, the viscosity of the alcohol may cause it to freeze or flow too slowly. A coolant temperature of 0–10 °C is sufficient.[1]
Case 3: "The vacuum fluctuates, and the liquid bumps violently."
Diagnosis: Degassing / Nucleation Failure.[1] Root Cause: Viscous alcohols trap dissolved gases.[1] As vacuum is applied, these gases expand explosively ("bumping").[1]
Corrective Protocol:
-
Pre-Degassing: Stir the crude mixture under weak vacuum (e.g., water aspirator) at room temperature for 20 minutes before applying heat or high vacuum.
-
Agitation: Use a large, egg-shaped magnetic stir bar at high RPM. Do not rely on boiling chips (they become ineffective under vacuum after one use).[1]
-
Cow Receiver: Use a multi-flask "cow" receiver to isolate bumping incidents from the main fraction.[1]
Optimization Data & Parameters
Temperature-Pressure Nomograph (Target Zones)
Use these values to program your vacuum controller.
| Vacuum Pressure (mmHg) | Vacuum Pressure (mbar) | Est. Boiling Point (Vapor T) | Max Recommended Pot T | Safety Status |
| 760 (Atm) | 1013 | ~245 °C | DO NOT ATTEMPT | ⛔ CRITICAL FAIL |
| 20 | 26 | ~135 °C | 155 °C | ⚠️ High Risk |
| 10 | 13 | ~120 °C | 140 °C | ⚠️ Caution |
| 1 | 1.3 | ~85 °C | 105 °C | ✅ Optimal |
| 0.1 | 0.13 | ~60 °C | 80 °C | ✅ Excellent |
Step-by-Step Purification Protocol
Step 1: Neutralization
-
Dissolve crude 4-(Furan-3-yl)butan-2-ol in diethyl ether.
-
Wash with 10% NaHCO₃ (aq) to remove trace acids.[1]
-
Dry over anhydrous Na₂SO₄ and concentrate via rotary evaporation.[1]
Step 2: Setup
-
Assemble a Short Path Distillation apparatus.
-
Grease all joints with high-vacuum grease (Dow Corning).[1]
-
Insert a thermometer ensuring the bulb is below the side arm entrance.
Step 3: Degassing & Heating [1]
-
Start stirring (High RPM).
-
Once vacuum is stable at <1 mmHg, begin heating the oil bath.
-
Ramp Rate: 5 °C per minute.
Step 4: Fraction Collection
-
Fraction 1 (F1): Low boilers/Solvent traces.[1] (Vapor T < 60 °C).[1][2][3]
-
Fraction 2 (Main): Product. (Vapor T stable ~85–90 °C @ 1 mmHg).[1]
-
Stop Condition: If Pot T rises >130 °C or residue turns black, stop immediately.
Decision Logic Visualization
The following diagram illustrates the decision-making process for optimizing the distillation run.
Caption: Decision tree for managing thermal risks during furanol distillation. Priority is placed on vacuum depth to minimize thermal load.
References
-
PubChem. (n.d.).[1][4] 4-(2-Furanyl)-3-buten-2-one Compound Summary. National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]
- Note: Provides physical property baselines for furan-butanone derivatives used to estim
-
-
Note: Used as a structural analog (phenyl vs. furan) for boiling point estimation (132°C @ 14mmHg).[1]
-
-
Delatour, T., et al. (2020).[1][5] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan. Food Chemistry. Retrieved March 4, 2026, from [Link]
- Note: Establishes the thermal degradation threshold of furan alcohols
-
Busch Vacuum Solutions. (n.d.).[1] Vacuum Distillation: Process and Advantages. Retrieved March 4, 2026, from [Link]
- Note: General principles of vacuum distillation for he
Sources
- 1. 4-(2-Furanyl)-3-buten-2-one | C8H8O2 | CID 1549522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanol - Wikipedia [en.wikipedia.org]
- 3. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 4. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution GC Analysis of Furan Derivatives
The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists. It prioritizes mechanistic understanding and self-validating protocols over generic advice.
Topic: Resolving Peak Overlapping & Co-elution in Complex Matrices Document ID: TS-GC-FUR-001 Status: Active Audience: Analytical Chemists, QA/QC Managers, R&D Scientists
Executive Summary & Core Challenge
Furan and its derivatives (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran) are highly volatile, non-polar to moderately polar compounds. The primary analytical challenge is co-elution , which occurs due to three converging factors:
-
Iso-volatility: Boiling points of isomers are extremely close (e.g., 2-methylfuran: 63°C vs. 3-methylfuran: 66°C).
-
Matrix Interference: In food and bio-oil matrices, solvent tails (ethanol/methanol) or matrix volatiles often mask early-eluting furan peaks.
-
In-Situ Formation: Thermal stress during headspace incubation can generate new furan, creating a rising baseline or "ghost" peaks that mimic co-elution.
This guide provides a modular approach to resolving these overlaps, moving from stationary phase chemistry to advanced spectral deconvolution.
Module 1: Stationary Phase Selection (The Hardware Solution)
Objective: Select the correct column chemistry to maximize thermodynamic selectivity (
The choice of stationary phase is the single most critical factor in resolving furan isomers.
Comparative Analysis of Stationary Phases
| Column Class | Phase Chemistry | Best For | Risk/Limitation | Resolution Capability ( |
| Porous Layer Open Tubular (PLOT) | Bonded Polystyrene-Divinylbenzene (e.g., Q-Bond) | Maximum Retention. Separates furan from solvent peaks (MeOH/EtOH) effectively. | Particle Shedding. Can damage MS source. Requires particle traps. | High ( |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS) | Isomer Separation. Excellent for resolving 2-methylfuran vs. 3-methylfuran. | Solvent Overlap. Furan often co-elutes with the solvent front if not focused. | Moderate ( |
| Polar (Wax) | Polyethylene Glycol (PEG) | Matrix Separation. Retains polar matrix components, letting furans elute early. | Co-elution. Often fails to separate 2,5-dimethylfuran from 2-ethylfuran. | Low for specific alkyl-furan pairs |
Support Engineer Insight:
"If you are analyzing bio-oils or high-alcohol matrices, a PLOT Q column is superior because it retains the furans long enough to separate them from the massive solvent tail. However, for detailed isomer profiling (2-MeF vs 3-MeF) in low-background matrices, a 5-MS phase with a thick film (
) is often more robust."
Module 2: Thermal Optimization (The Method Solution)
Objective: Optimize temperature programming to utilize the "Cold Trapping" effect.
Standard ramp rates often merge furan peaks. You must use a multi-stage ramp with a low initial temperature to focus the analyte band at the head of the column.
Validated Temperature Program (HP-5MS Column)
-
Initial Hold: 35°C for 5.0 min. (Crucial for focusing volatiles).
-
Ramp 1: 5°C/min to 100°C. (Slow ramp separates isomers).
-
Ramp 2: 20°C/min to 230°C. (Elutes heavy matrix components).
-
Post-Run: Hold at 230°C for 3 min.
Why this works: The initial 35°C hold creates a "thermal dam," condensing the volatile furans into a tight band. The slow 5°C/min ramp then allows the slight boiling point differences between 2-methylfuran and 3-methylfuran to translate into chromatographic separation.
Module 3: Sample Preparation & Matrix Management
Objective: Prevent "Artificial Co-elution" caused by in-situ formation.
A common "overlap" issue is actually the continuous formation of furan in the headspace vial during heating. This creates broad, tailing peaks that overlap with adjacent compounds.
Critical Protocol: The "Low-Temp" Headspace Method
-
Standard: FDA Method 2020 update.
-
Incubation Temp: 60°C maximum (Down from 80°C).
-
Equilibration Time: 20–30 minutes.
-
Matrix Modifier: Add saturated NaCl (Salting Out).
Visual Troubleshooting Workflows
Diagram 1: Column Selection Decision Tree
Use this logic flow to select the correct stationary phase based on your specific interference.
Caption: Decision matrix for selecting GC stationary phases based on specific co-elution types.
Diagram 2: Troubleshooting Peak Overlap
A systematic approach to diagnosing if the overlap is physical (column) or chemical (matrix).[6]
Caption: Step-by-step workflow for diagnosing and resolving peak overlapping issues.
Troubleshooting FAQs
Q1: I see a rising baseline and broad peaks for furan even after optimizing the column. Why? A: This is likely artifact formation . Furan can form during the headspace incubation step if the temperature is too high (>60°C), especially in samples containing carbohydrates and ascorbic acid.
-
Fix: Lower incubation temperature to 40–60°C and extend equilibration time. Use d4-furan internal standard to compensate for lower extraction efficiency.
Q2: 2-Methylfuran and 3-Methylfuran are still merging on my 5-MS column. A: These isomers have boiling points within 3°C of each other.
-
Fix: Check your film thickness .[2] A standard 0.25 µm film often lacks the capacity to retain these volatiles long enough for separation. Switch to a 1.0 µm or 1.5 µm film thickness . This increases retention (k) and resolution (
).
Q3: Can I use MS deconvolution instead of physical separation? A: Yes, if the isomers have unique ions.
-
Furan: m/z 68
-
2-Methylfuran: m/z 82
-
3-Methylfuran: m/z 82
-
Critical Note: Since 2-MeF and 3-MeF share the same base peak (m/z 82), MS deconvolution (SIM) cannot resolve them if they perfectly co-elute. You must achieve chromatographic separation for these specific isomers.
References
-
FDA (U.S. Food and Drug Administration). (2020). Determination of Furan in Foods.
-
Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples: Choosing GC-MS Conditions.
-
Shimadzu. (2021).[5] Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS.
-
Becalski, A., et al. (2005). Furan, 2-methylfuran and 3-methylfuran in coffee on the Canadian market. Journal of Food Composition and Analysis.
-
Thermo Fisher Scientific. (2018). GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Part 1: Predicted NMR Spectral Data for 4-(Furan-3-yl)butan-2-ol
An In-Depth Spectroscopic Guide to Furan-Containing Scaffolds: Predicted NMR Analysis of 4-(Furan-3-yl)butan-2-ol and Comparative Study
In the landscape of drug discovery and medicinal chemistry, furan-containing molecules represent a privileged scaffold due to their diverse biological activities and their utility as versatile synthetic intermediates. The precise structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous elucidation of molecular structure in solution.
To ground our predictive analysis in experimental reality, we will compare the expected spectral features of our target molecule with the published, experimentally-derived data for a structurally related compound, 4-(Furan-2-yl)butan-2-one. This comparison will illuminate how subtle changes in functional groups—specifically, the oxidation state of a single carbon—dramatically influence the resulting NMR spectra.
The structural elucidation of a novel or uncharacterized molecule begins with a robust prediction of its NMR spectrum. This process involves dissecting the molecule into its constituent spin systems and estimating the chemical shifts and coupling constants based on established principles and empirical data from similar chemical environments.
Below is the structure of 4-(Furan-3-yl)butan-2-ol with atom numbering for clear spectral assignment.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: A sample concentration of 5-10 mg in 0.6 mL of solvent is optimal for achieving good signal-to-noise in a reasonable time without causing solubility issues or line broadening.
-
Protocol: Accurately weigh the sample of 4-(Furan-3-yl)butan-2-ol. Dissolve it in deuterated chloroform (CDCl₃), which is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used by the spectrometer to "lock" the magnetic field. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm). Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Tuning:
-
Causality: The spectrometer's probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) for maximum signal transmission and sensitivity. Locking the field corrects for drift over time.
-
Protocol: Insert the sample into the magnet. Use the instrument software to lock onto the deuterium signal of the CDCl₃. Perform an automatic or manual tune and match procedure for the ¹H and ¹³C channels.
-
-
Shimming:
-
Causality: Shimming adjusts the magnetic field using a series of shim coils to make it as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks and loss of resolution, making it impossible to resolve fine couplings.
-
Protocol: Execute an automated shimming routine. For high-resolution work, manual adjustment of the Z1, Z2, Z3, and spinning shims may be necessary to achieve a narrow and symmetrical peak shape for the solvent lock signal.
-
-
Acquisition of ¹H Spectrum:
-
Causality: A standard 30-degree pulse experiment (zg30) is often used for quantitative ¹H NMR as it allows for faster repetition rates without saturating the signals.
-
Protocol: Set the spectral width to cover the expected range (e.g., -2 to 12 ppm). Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds. Acquire the Free Induction Decay (FID).
-
-
Acquisition of ¹³C Spectrum:
-
Causality: ¹³C has a low natural abundance (~1.1%), requiring more scans. Proton decoupling is used to simplify the spectrum to singlets and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Protocol: Use a standard proton-decoupled pulse program (e.g., zgpg30). Set a wider spectral width (e.g., 0 to 220 ppm). A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.
-
-
Data Processing:
-
Causality: The raw FID signal is a time-domain signal that must be converted into a frequency-domain spectrum via a Fourier Transform. Phasing and baseline correction are then required to produce an accurate, interpretable spectrum.
-
Protocol: Apply an exponential window function to the FID to improve signal-to-noise. Perform a Fourier Transform. Manually or automatically correct the phase of the spectrum so all peaks are positive and have a symmetrical Lorentzian shape. Apply a baseline correction algorithm to ensure the baseline is flat at zero. Reference the spectrum by setting the TMS peak to 0.0 ppm. Integrate the ¹H signals and pick the peaks for the ¹³C spectrum.
-
By following this rigorous approach—combining prediction, comparison with known compounds, and meticulous experimental technique—researchers can confidently elucidate the structures of novel furan-containing molecules, accelerating the pace of drug development and chemical research.
References
-
Pretsch, E., Bühlmann, P., Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). 4-(2-FURYL)-2-BUTANONE. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(Furan-3-yl)butan-2-ol
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(Furan-3-yl)butan-2-ol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Understanding the fragmentation behavior of such molecules under electron ionization (EI) is paramount for their unambiguous identification in complex reaction mixtures and for structural elucidation. This document synthesizes foundational principles of mass spectrometry with specific mechanistic interpretations for the target analyte. We will explore the dominant fragmentation pathways, including alpha-cleavage and dehydration characteristic of secondary alcohols, as well as cleavages influenced by the furan moiety. This guide presents predicted quantitative data, a detailed experimental protocol for analysis, and visual diagrams to elucidate the complex fragmentation cascade.
Introduction: The Structural Significance of Heterocyclic Alcohols
Heterocyclic compounds containing furan and alcohol functionalities are common scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry. 4-(Furan-3-yl)butan-2-ol combines a furan ring, a flexible four-carbon linker, and a secondary alcohol. This unique combination presents a distinct fragmentation "fingerprint" in mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of such volatile and semi-volatile organic compounds. The high-energy (70 eV) electron beam in EI induces reproducible fragmentation, providing rich structural information.[1] This guide serves to predict and rationalize these fragmentation pathways, providing researchers with a comparative tool for identifying this molecule and its isomers.
Core Principles of Fragmentation for 4-(Furan-3-yl)butan-2-ol
The fragmentation of the 4-(Furan-3-yl)butan-2-ol molecular ion (M+•, nominal m/z 140) is governed by the interplay of its constituent functional groups: the secondary alcohol and the furan ring.
-
Secondary Alcohol Fragmentation: Alcohols are well-known to undergo two primary fragmentation reactions under EI conditions.[2]
-
Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is highly favorable as it results in the formation of a resonance-stabilized oxonium ion.[3] For a secondary alcohol, cleavage can occur on either side of the α-carbon.
-
Dehydration (Water Loss): The elimination of a water molecule (18 Da) from the molecular ion is a common rearrangement for alcohols, resulting in an [M-18]+• fragment.[4] The molecular ion peak for alcohols is often weak or absent due to the facility of these fragmentation pathways.[5][6]
-
-
Furan Ring Fragmentation: The furan ring is a stable aromatic system, and its molecular ion is often readily observed.[7] Fragmentation can involve the loss of neutral molecules like carbon monoxide (CO) or a formyl radical (HCO).[8][9] In substituted furans, cleavage of the side chain at the benzylic-like position (alpha to the ring) is also a common event.
Predicted Fragmentation Pathways and Key Fragment Ions
The molecular weight of 4-(Furan-3-yl)butan-2-ol (C₈H₁₂O₂) is 140.18 g/mol . The following pathways are predicted to be the most significant in its 70 eV EI mass spectrum.
Alpha-Cleavage: The Dominant Pathway
Given the stability of the resulting oxonium ion, α-cleavage is expected to be a major fragmentation route.
-
Formation of the m/z 45 Base Peak: Cleavage of the C2-C3 bond results in the loss of the 2-(furan-3-yl)ethyl radical. This pathway yields the highly stable [CH₃CH=OH]⁺ oxonium ion at m/z 45 . This fragment is highly diagnostic for secondary alcohols with a methyl group attached to the carbinol carbon and is often the base peak in the spectrum.[6]
-
Formation of the m/z 125 Ion: The alternative α-cleavage involves the loss of a methyl radical (•CH₃) from the molecular ion. This produces the [M-15]⁺ ion at m/z 125 , corresponding to the [C₇H₉O₂]⁺ fragment.
Dehydration and Side-Chain Cleavages
-
Loss of Water: The elimination of water from the molecular ion will produce a radical cation [M-H₂O]+• at m/z 122 . This is a characteristic fragmentation for many alcohols.[4][10]
-
Benzylic-type Cleavage: Cleavage of the C-C bond beta to the furan ring is energetically favorable. This would involve the scission of the C3-C4 bond, leading to the formation of a furfuryl-type cation at m/z 81 ([C₅H₅O]⁺) through rearrangement, a common fragment for alkyl-substituted furans.[11][12]
Summary of Predicted Fragments
The table below summarizes the key ions expected in the EI mass spectrum of 4-(Furan-3-yl)butan-2-ol.
| m/z | Proposed Fragment Structure | Neutral Loss | Mechanism / Comment |
| 140 | [C₈H₁₂O₂]⁺• | - | Molecular Ion (M⁺•). Expected to be of low intensity. |
| 125 | [M - CH₃]⁺ | •CH₃ | α-cleavage with loss of a methyl radical. |
| 122 | [M - H₂O]⁺• | H₂O | Dehydration. Characteristic of alcohols.[10] |
| 81 | [C₅H₅O]⁺ | •C₃H₇O | Cleavage beta to the furan ring, forming a stable furfuryl-type cation. |
| 45 | [C₂H₅O]⁺ | •C₆H₇O | α-cleavage with loss of the furan-ethyl radical. Expected base peak.[6] |
| 39 | [C₃H₃]⁺ | - | Characteristic fragment from the breakdown of the furan ring itself.[8] |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways predicted for 4-(Furan-3-yl)butan-2-ol under electron ionization.
Caption: Predicted EI fragmentation pathways for 4-(Furan-3-yl)butan-2-ol.
Experimental Protocol: GC-MS Analysis
To validate these predictions, the following experimental protocol is recommended for the analysis of 4-(Furan-3-yl)butan-2-ol. This protocol is designed to be a self-validating system by using standard, robust conditions.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) to avoid column overloading and source saturation.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: A non-polar or semi-polar capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[10]
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-450 to ensure capture of the molecular ion and all relevant fragments.
-
Solvent Delay: 3 minutes to prevent the solvent peak from damaging the filament.
Caption: Workflow for the GC-MS analysis of 4-(Furan-3-yl)butan-2-ol.
Comparison with Alternative Ionization Techniques: Electrospray Ionization (ESI)
While EI is ideal for generating structurally informative fragments, "soft" ionization techniques like ESI are also valuable, particularly when coupling analysis with liquid chromatography (LC).[1] In positive-ion ESI-MS, 4-(Furan-3-yl)butan-2-ol would not be expected to fragment extensively. Instead, it would primarily form quasi-molecular ions.[3]
-
Protonated Molecule [M+H]⁺: m/z 141.
-
Sodium Adduct [M+Na]⁺: m/z 163. Common for molecules with oxygen atoms.[3]
Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of these even-electron ions, which would likely follow different pathways than the odd-electron fragmentation seen in EI.
Conclusion
The EI mass spectrum of 4-(Furan-3-yl)butan-2-ol is predicted to be dominated by fragmentation pathways characteristic of a secondary alcohol. The presence of a strong base peak at m/z 45 is the most telling diagnostic feature, arising from a stable oxonium ion formed via α-cleavage. Other significant ions, including the [M-CH₃]⁺ at m/z 125 , the dehydrated ion at m/z 122 , and the furan-containing fragment at m/z 81 , provide corroborating evidence for the overall structure. This guide provides a robust framework for researchers to identify this compound and distinguish it from its isomers based on a logical, mechanistic understanding of its fragmentation behavior.
References
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. BenchChem.
- Mass Spectrometry Fragmentation Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone. BenchChem.
-
The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Available at: [Link]
-
Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]
-
Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. ResearchGate. Available at: [Link]
-
Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]
-
Furan, 2-methyl-. NIST WebBook. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. Available at: [Link]
-
Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. Available at: [Link]
-
Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. PubMed. Available at: [Link]
-
Furan, 2-ethyl-. NIST WebBook. Available at: [Link]
-
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Available at: [Link]
-
Furan, 2,3-dihydro-5-methyl-. NIST WebBook. Available at: [Link]
-
Fragmentation of different functional groups. SlideShare. Available at: [Link]
-
GCMS Section 6.10: Fragmentation of Alcohols. Whitman College. Available at: [Link]
-
Ion Adduct of Alcohols in Negative Electrospray Ionization. ResearchGate. Available at: [Link]
-
Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances. Available at: [Link]
-
Furan. NIST WebBook. Available at: [Link]
-
Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. ACS Publications. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass spectrum of butan-2-ol. Doc Brown's Chemistry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Fragmentation of different functional groups | PPTX [slideshare.net]
- 6. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Furan [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Furan, 2-methyl- [webbook.nist.gov]
- 12. Furan, 2-ethyl- [webbook.nist.gov]
infrared (IR) spectroscopy peaks for identifying 4-(Furan-3-yl)butan-2-ol
Technical Guide: Infrared (IR) Spectral Profiling of 4-(Furan-3-yl)butan-2-ol
Executive Summary: The Structural Mandate
In the synthesis and metabolic tracking of furanoterpenoids (such as Perilla ketone metabolites or Ipomeanol derivatives), the precise identification of 4-(Furan-3-yl)butan-2-ol is a critical quality attribute. This molecule presents a unique analytical challenge: it possesses a 3-substituted furan ring , a structural motif often confused with its more common 2-substituted regioisomers during synthesis or metabolic degradation.
This guide provides a definitive spectral fingerprint for 4-(Furan-3-yl)butan-2-ol. Unlike standard database searches which may yield generic "furan" matches, this protocol focuses on the regiospecific bands that distinguish the 3-furyl core from the 2-furyl impurities and the oxidation state markers that separate the alcohol product from its ketone precursors.
Theoretical Spectral Reconstruction (The "Fragment Method")
Since direct library spectra for this specific metabolite are rare in public repositories, we utilize the Fragment Superposition Principle . This method synthesizes the spectrum by combining the validated vibrational modes of its two core components: the 3-alkylfuran ring (derived from 3-methylfuran/Ipomeanol data) and the 2-butanol aliphatic chain.
Table 1: Predicted Signal Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch | 3300 – 3450 | Strong, Broad | Indicates secondary alcohol. Absence confirms ketone precursor. |
| Furan Ring (C-H) | C-H Stretch ( | 3100 – 3160 | Weak | Distinct from alkyl C-H. Diagnostic of aromatic/heterocyclic rings. |
| Alkyl Chain | C-H Stretch ( | 2850 – 2970 | Strong | Overlapping methyl/methylene modes from the butyl chain. |
| Furan Ring | C=C Ring Stretch | 1500 – 1600 | Medium | Characteristic "breathing" of the aromatic system. |
| Alcohol (C-O) | C-O Stretch | 1050 – 1150 | Strong | Secondary alcohol band. Critical for confirming reduction of ketone. |
| 3-Substituted Furan | Ring Deformation (OOP) | 870 – 880 | Medium/Sharp | CRITICAL ID PEAK. Distinguishes 3-furyl from 2-furyl (which absorbs ~740 cm⁻¹). |
Expert Insight: The most common error in identifying this compound is ignoring the 870–880 cm⁻¹ region. 2-substituted furans (the most likely synthetic impurity) exhibit a dominant peak at ~730–750 cm⁻¹ (C-H out-of-plane bending). If your spectrum shows a strong band at 740 cm⁻¹ and lacks the 875 cm⁻¹ feature, you have likely synthesized the wrong regioisomer [1, 2].
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its two primary "interferents": the Regioisomer (wrong ring attachment) and the Precursor (incomplete reaction).
Table 2: Differential Spectral Logic
| Feature | Target: 4-(Furan-3-yl)butan-2-ol | Alternative A: 4-(Furan-2-yl)butan-2-ol | Alternative B: 4-(Furan-3-yl)butan-2-one |
| Primary Distinction | 3-Substituted Ring | 2-Substituted Ring | Ketone Carbonyl |
| Fingerprint (OOP Bend) | ~875 cm⁻¹ (Diagnostic) | ~735–750 cm⁻¹ (Strong) | ~875 cm⁻¹ (Present) |
| Carbonyl (C=O) | Absent | Absent | Strong ~1715 cm⁻¹ |
| Hydroxyl (O-H) | Broad ~3350 cm⁻¹ | Broad ~3350 cm⁻¹ | Absent |
| Ring Breathing | Weak/Medium ~1060-1100 | Strong ~1010-1020 cm⁻¹ | Weak/Medium |
Diagram 1: Spectral Decision Tree
Caption: A logic flow for distinguishing the target molecule from common isomers and precursors based on IR peak presence/absence.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol includes "self-check" steps that prevent common operator errors such as atmospheric interference or wet samples.
Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Viscous liquid/oil (Neat).
-
System Suitability Test (SST):
-
Before scanning the sample, run a Polystyrene Standard . Verify the sharp peak at 1601 cm⁻¹ . If shifted >1 cm⁻¹, recalibrate the laser.
-
-
Background Acquisition:
-
Acquire an air background (32 scans) immediately prior to the sample.
-
Self-Check: Ensure the CO₂ doublet (2300–2400 cm⁻¹) is minimized in the final spectrum.
-
-
Sample Application:
-
Apply 10-20 µL of 4-(Furan-3-yl)butan-2-ol to the Diamond/ZnSe crystal.
-
Ensure full coverage to avoid "channeling" effects which distort peak ratios.
-
-
Acquisition & Processing:
-
Resolution: 4 cm⁻¹. Scans: 32 or 64.
-
Post-Processing: Apply "Atmospheric Correction" to remove residual water vapor lines (which can obscure the O-H region).
-
-
Validation:
-
Compare the ratio of the Alkyl C-H (2900) to the Furan C=C (1500) . For this molecule, the alkyl signal should be significantly stronger than the aromatic ring signal due to the butyl chain dominance.
-
Diagram 2: Analytical Workflow
Caption: Step-by-step experimental procedure ensuring data quality and artifact removal.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of 3-Methylfuran and Related Furan Derivatives. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]
-
PubChem. (2024). Compound Summary: 3-Methylfuran (Proxy for 3-substituted ring vibrations). National Library of Medicine. Available at: [Link]
-
SpectraBase. (2024). Vapor Phase IR of Furan Derivatives. Wiley Science Solutions. Available at: [Link]
-
University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Aromatics and Heterocycles. Department of Chemistry and Biochemistry. Available at: [Link]
-
Rettie, A. E., et al. (2012). Bioactivation of 4-Ipomeanol by a CYP4B Enzyme. PMC/NIH. (Provides context on furan-3-yl metabolite structures). Available at: [Link]
Sources
analytical standards and reference materials for 4-(Furan-3-yl)butan-2-ol
Executive Summary & Chemical Context[1][2][3]
4-(Furan-3-yl)butan-2-ol is a specialized furanoid alcohol, structurally distinct from the more common 2-substituted furan flavorants (e.g., furfural acetone). In drug development and toxicology, this molecule is critical as a potential metabolite of Perilla Ketone and Ipomeanol -class compounds.
Critical Scientific Insight: The position of the furan substitution (3-yl vs. 2-yl) is non-trivial. 3-substituted furans (like 4-ipomeanol) are notorious for metabolic activation by CYP450 enzymes (specifically CYP450 4B1 in lungs) to reactive enals, causing severe pulmonary toxicity. In contrast, 2-substituted furans are often benign flavor agents. Therefore, the analytical purity and isomeric identity of your standard are paramount to avoid false negatives in toxicity screening.
Chemical Identity[3][4]
-
IUPAC Name: 4-(Furan-3-yl)butan-2-ol
-
Molecular Formula: C
H O -
Key Structural Feature: A secondary alcohol chain attached to the C3 position of a furan ring.
-
Primary Application: Toxicology reference (metabolite tracking), pharmacokinetic (PK) internal standard, and mechanistic studies of furan bioactivation.
Comparative Analysis of Reference Materials
Unlike commodity chemicals, 4-(Furan-3-yl)butan-2-ol often lacks off-the-shelf Certified Reference Materials (CRMs) from major catalogs. Researchers must often choose between Custom Synthesis , Research Grade Standards , or In-House Preparation .
Table 1: Reference Material Performance Matrix
| Feature | Option A: Custom Synthesis (CRO) | Option B: In-House Synthesis (Reductive) | Option C: Structural Analogues (Surrogates) |
| Source | Specialized CROs (e.g., Toronto Research Chemicals, SynInnova) | Reduction of 4-(Furan-3-yl)-3-buten-2-one | 4-Ipomeanol or Furfural Acetone |
| Purity Reliability | High (>98%) | Variable (Requires rigorous purification) | High (Commercial CRMs available) |
| Isomeric Fidelity | Guaranteed (3-yl isomer confirmed) | Risk of ring reduction (tetrahydrofuran contaminants) | Low (Different retention times/ionization) |
| Cost/Time | High / 4-8 Weeks | Low / 1-2 Weeks | Medium / Immediate |
| Suitability | GLP Tox Studies, PK Analysis | Method Development, Qualitative ID | Internal Standard (ISTD) candidates |
Expert Recommendation: For GLP toxicology or quantitative PK , you cannot rely on uncertified in-house mixtures. You must commission a custom synthesis or purchase a research-grade standard with a Certificate of Analysis (CoA) that explicitly includes qNMR (Quantitative NMR) data to verify the mass balance and exclude isomeric contamination (e.g., 2-yl isomers).
Characterization & Validation Protocols
If you obtain a research-grade standard or synthesize it in-house, you must validate it before use. A simple LC-UV trace is insufficient due to the weak chromophore of the alkyl-furan.
Protocol A: The "Gold Standard" Validation Workflow
Objective: Confirm identity and purity independent of chromatographic response factors.
-
1H-NMR (Identity & Isomerism):
-
Diagnostic Signals: Look for the specific coupling pattern of the 3-substituted furan protons.
-
3-furyl: Signals typically at
7.4 (H2), 7.2 (H5), and 6.3 (H4) ppm. -
2-furyl contaminant: Signals at
7.4 (H5), 6.3 (H4), and 6.2 (H3) ppm.
-
-
Causality: The H2 proton in 3-substituted furans is often a singlet or finely split doublet, distinct from the doublet-of-doublets in 2-substituted furans.
-
-
qNMR (Purity Assay):
-
Internal Standard: Use Maleic Acid or Dimethyl Sulfone (traceable to NIST).
-
Method: Co-dissolve analyte and standard in DMSO-
. Acquire spectrum with D1 relaxation delay > 30s (5 T1) to ensure full relaxation. -
Calculation:
-
-
GC-MS (Volatile Impurities):
-
Check for the ketone precursor (incomplete reduction) or tetrahydrofuran derivatives (over-reduction).
-
Analytical Method Comparison: GC vs. LC
Diagram 1: Analytical Decision Tree for Furanoids
Caption: Decision pathway for selecting analytical platforms based on matrix complexity and sensitivity requirements.
Comparative Data: GC-MS vs. LC-MS/MS
| Parameter | GC-MS (EI) | LC-MS/MS (ESI+) |
| Ionization | Electron Impact (Hard) | Electrospray (Soft) |
| Suitability | Excellent for free alcohol. | Good, but furan ring ionizes poorly in ESI. |
| Derivatization | Recommended (TMS ether) to improve peak shape and prevent thermal dehydration in the inlet. | Not required, but APCI source may be preferred over ESI. |
| Limit of Quantitation | ~10-50 ng/mL | ~0.5-5 ng/mL (High Sensitivity) |
| Selectivity | High (distinct fragmentation pattern of furan ring: m/z 81, 95). | Moderate (Requires good chromatographic separation from matrix). |
Protocol Insight: For GC-MS, the furan ring is acid-sensitive. Avoid using strong acid catalysts in derivatization reagents. Use BSTFA + 1% TMCS at 60°C for 30 mins.
Safety & Stability (The "Hidden" Hazard)
The 3-Furyl Bioactivation Pathway: You must treat this standard as a potential alkylating agent upon metabolic activation.
Caption: Mechanism of furan-mediated toxicity.[1] 3-substituted furans are bioactivated to reactive enals.
Handling Protocol:
-
Storage: Store neat standards at -20°C under Argon. Furan rings are prone to oxidation and polymerization (browning) upon air exposure.
-
Solvent: Dissolve in Methanol or Acetonitrile . Avoid acidic solvents (which catalyze ring opening) or aldehydes (which can react with the alcohol).
-
PPE: Use double nitrile gloves and work in a fume hood. Assume pulmonary toxicity potential similar to 4-Ipomeanol .
References
-
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9). Technical Report Series No. 402. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
European Food Safety Authority (EFSA). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]
-
Restek Corporation. Analysis of Furans and Alkylfurans in Food Samples: Choosing GC-MS Conditions.[Link]
-
Shimadzu Corporation. Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System.[Link]
Sources
Publish Comparison Guide: Purity Validation of 4-(Furan-3-yl)butan-2-ol
This guide serves as an authoritative technical resource for validating the purity of 4-(Furan-3-yl)butan-2-ol (CAS: Not widely listed, analogue to 4-(2-furyl)-2-butanol) using quantitative Nuclear Magnetic Resonance (qNMR).[1] It objectively compares this primary method against traditional chromatographic alternatives (GC-FID, HPLC-UV) and provides a self-validating experimental protocol compliant with ICH Q2(R2) guidelines.
Executive Summary & Strategic Analysis
4-(Furan-3-yl)butan-2-ol is a bifunctional intermediate containing a sensitive furan heterocycle and a secondary alcohol.[1] Its validation presents unique challenges:
-
Thermal Instability: Furan rings are prone to oxidation and polymerization (resinification) at high temperatures, compromising Gas Chromatography (GC) accuracy.
-
Chromophore Limitations: While the furan ring absorbs UV, the aliphatic alcohol chain does not. Impurities lacking the furan moiety (e.g., aliphatic side-chain byproducts) may be invisible to HPLC-UV.[1]
-
Reference Standard Availability: As a specialized intermediate, certified reference materials (CRMs) for the specific analyte are often unavailable, making relative response factor (RRF) determination impossible for chromatography.
The Solution: qNMR (Quantitative ¹H NMR) is the superior validation method for this compound. It is a primary ratio method traceable to the SI, requiring only a certified internal standard (IS) rather than a reference standard of the analyte itself. It is non-destructive and performed at ambient temperature, preserving the labile furan moiety.
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares qNMR performance against industry-standard alternatives for this specific furan derivative.
| Feature | qNMR (Recommended) | GC-FID (Alternative 1) | HPLC-UV (Alternative 2) |
| Quantification Principle | Primary Ratio Method. Signal intensity | Secondary Method. Area % assumes RRF=1 (inaccurate) or requires analyte CRM. | Secondary Method. Relies on extinction coefficients ( |
| Analyte Stability | High. Ambient temperature analysis in deuterated solvent. | Moderate/Low. Injector port temps (>200°C) may induce furan degradation.[1] | High. Ambient analysis, but mobile phase pH must be neutral to avoid acid-catalyzed ring opening.[1] |
| Specificity | Structural. Distinguishes 2-yl vs. 3-yl isomers and detects residual solvents/water simultaneously.[1] | Retention Time. Good isomer separation, but cannot identify unknown peaks without MS. | Retention Time. Poor specificity for non-UV active impurities (e.g., saturated alcohols). |
| Precision (RSD) | < 1.0% (typically 0.5% with proper weighing).[1] | < 0.5% (High precision, but potentially low accuracy due to RRF). | < 1.0% |
| Traceability | Direct SI Traceability via Internal Standard (e.g., NIST-traceable DMSO | Indirect. Depends on the purity of the external standard. | Indirect. Depends on external standard. |
Decision Logic for Method Selection
Caption: Decision matrix for selecting qNMR over chromatographic methods based on standard availability and thermal stability.
Technical Protocol: Validating Purity by ¹H qNMR
This protocol is designed to be self-validating. The internal standard (IS) is chosen to avoid overlap with the diagnostic furan signals.
Materials & Reagents[2][3][4]
-
Analyte: 4-(Furan-3-yl)butan-2-ol (Target >95% purity).
-
Internal Standard (IS): Dimethyl sulfone (DMSO
) (TraceCERT® or equivalent, >99.9%).-
Why: High purity, stable, non-hygroscopic, singlet signal at δ 3.0 ppm (CDCl
) or δ 2.55 ppm (DMSO-d ), which sits in a clear spectral window between the aliphatic chain (δ 1.0–2.0) and the alcohol methine (δ 3.8).
-
-
Solvent: Chloroform-d (CDCl
) + 0.03% TMS (99.8% D).[1]-
Note: Ensure CDCl
is acid-free (store over silver foil or K CO ) to prevent acid-catalyzed decomposition of the furan ring.[1]
-
Sample Preparation (Gravimetric Workflow)
Accuracy in qNMR depends entirely on the weighing ratio.
-
Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.
-
Weighing (Use a 5- or 6-place balance):
-
Weigh ~10 mg of Internal Standard (
) directly into a GC vial or weighing boat. Record to 0.001 mg. -
Weigh ~20 mg of Analyte (
) into the same vessel. Record to 0.001 mg. -
Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS) to ensure comparable signal intensities.
-
-
Dissolution: Add ~0.6 mL CDCl
. Vortex until fully dissolved. -
Transfer: Transfer to a 5 mm precision NMR tube.
NMR Acquisition Parameters
To ensure quantitative accuracy (99.9% signal recovery), the relaxation delay must be sufficient.
-
Instrument: 400 MHz or higher (600 MHz preferred for resolution).
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg (standard 90° pulse) or zg30 (if T1 is well-characterized). Recommendation: 90° pulse.
-
Spectral Width: 20 ppm (-2 to 18 ppm).[1]
-
Relaxation Delay (d1): 60 seconds .
-
Causality: The longest
(longitudinal relaxation time) is likely the furan protons or the IS. Assuming , a delay of is required for >99.9% magnetization recovery.
-
-
Acquisition Time (aq): > 4.0 seconds (to prevent truncation artifacts).
-
Number of Scans (ns): 16 or 32 (Signal-to-Noise > 250:1).
-
Receiver Gain: Auto-adjusted (ensure no clipping of the FID).
Data Processing[5]
-
Phasing: Manual phasing (0th and 1st order) is critical. Do not rely on auto-phasing.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) over the integral regions.
-
Integration:
-
IS Signal: Singlet at δ 3.0 ppm (Dimethyl sulfone).
-
Analyte Signal: Select the Furan-H2 signal (approx δ 7.35 ppm, singlet/broad singlet) or Furan-H5 (approx δ 7.4 ppm).[1]
-
Avoid: The aliphatic region (δ 1.0–2.0) due to potential overlap with solvent impurities (water/grease) and the alcohol methine (δ 3.8) if close to satellites.
-
Integration Range: Width of
times the Full Width at Half Maximum (FWHM).
-
Validation Framework (ICH Q2(R2) Compliance)
The following validation parameters must be established to prove the method is "fit for purpose."
Specificity
Demonstrate that the analyte signals are resolved from the IS and matrix.
-
Criterion: Baseline resolution (
) between the Furan-H2 signal and any impurity/IS signals. -
Check: Verify no overlap with residual CHCl
(7.26 ppm).[1] If overlap occurs, use Furan-H4 (δ ~6.4 ppm) or switch solvent to DMSO-d .[1]
Linearity & Range
Unlike HPLC, qNMR linearity is a function of the receiver, not the chemistry.
-
Protocol: Prepare 5 solutions with varying analyte concentrations (5 mg to 50 mg) keeping IS constant.
-
Acceptance: Plot Mass Ratio (
) vs. Molar Ratio ( ). .
Accuracy (Recovery)
Since no pure analyte standard exists, accuracy is inferred via Spike Recovery or comparison to a secondary method (if applicable).
-
Self-Validation: Analyze the sample using two different internal standards (e.g., Dimethyl sulfone vs. 1,3,5-Trimethoxybenzene).
-
Acceptance: Purity values should match within < 1.0%.
Precision (Repeatability)[1]
-
Protocol: Prepare 3 independent samples, analyze each 3 times.
-
Acceptance: RSD of the calculated purity < 1.0%.
Calculation & Results Interpretation
Calculate the purity (
Where:
- : Integrated area.[2][3][4]
-
: Number of protons contributing to the signal (IS=6 for DMSO
; Analyte=1 for Furan-H2). -
: Molecular Weight (Analyte = 154.19 g/mol ; DMSO
= 94.13 g/mol ).[1] - : Mass weighed (mg).
- : Purity of Internal Standard (as decimal, e.g., 0.999).
Experimental Workflow Diagram
Caption: Step-by-step qNMR workflow for 4-(Furan-3-yl)butan-2-ol purity assessment.[1][3]
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Guideline on validation methodology.Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Link[1]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link[1]
-
BIPM. (2024). "qNMR Internal Standards." Bureau International des Poids et Mesures.Link[1]
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A Comparative Guide to the Synthesis of Furan-3-yl Derivatives for Medicinal and Materials Chemistry
The furan-3-yl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after motif in drug design and materials science. However, the regioselective synthesis of 3-substituted furans presents unique challenges compared to their 2- or 2,5-disubstituted counterparts. This guide provides a cross-validation of key synthetic methodologies, offering an in-depth comparison of their mechanisms, operational parameters, and substrate scopes. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in selecting the optimal synthetic route for their target furan-3-yl derivatives.
Strategic Approaches to the Furan-3-yl Core
The synthesis of substituted furans can be broadly categorized into two main strategies: the de novo construction of the furan ring from acyclic precursors, and the functionalization of a pre-existing furan ring. While functionalization is a valid approach, particularly through modern cross-coupling reactions, de novo syntheses often provide greater flexibility and control over the final substitution pattern, especially for accessing the less-common 3-substituted isomers.[1] This guide will focus on the comparative analysis of prominent de novo methods.
Method 1: The Fiest-Benary Furan Synthesis
The Fiest-Benary synthesis is a cornerstone for the preparation of substituted furans, particularly those bearing a carbonyl group at the 3-position.[2] This classical reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1]
Mechanistic Insights
The reaction proceeds through a well-defined sequence of steps. The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to prevent the hydrolysis of ester functionalities commonly found in β-dicarbonyl substrates.[3] The mechanism involves the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-halo ketone in a rapid SN2 reaction, displacing the halide. The resulting intermediate subsequently undergoes an intramolecular cyclization via nucleophilic attack of the other enolate oxygen onto the ketone, followed by dehydration to yield the aromatic furan product.[3]
Caption: Mechanism of the Fiest-Benary Furan Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol provides a representative example of the Fiest-Benary synthesis.
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
2-Bromoacetophenone (α-halo ketone)
-
Pyridine (base and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in pyridine (3-5 volumes).
-
Addition: Cool the solution in an ice bath. Slowly add 2-bromoacetophenone (1.0 eq) to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into diethyl ether (10 volumes). Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.[4]
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure furan-3-carboxylate derivative.
Method 2: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is one of the most widely used methods for preparing substituted furans, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6] While versatile, its application for furan-3-yl derivatives is contingent on the availability of appropriately substituted 1,4-dicarbonyl precursors, which can sometimes be challenging to prepare.[1]
Mechanistic Insights
The reaction is typically catalyzed by a protic acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid under anhydrous conditions.[4] The mechanism involves the protonation of one carbonyl group, which increases its electrophilicity. The second carbonyl group then tautomerizes to its enol form. The crucial ring-forming step is the intramolecular attack of the enol oxygen on the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[4] Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol illustrates a classic Paal-Knorr synthesis. For a 3-substituted derivative, an appropriately substituted hexane-2,5-dione would be required.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl precursor)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add hexane-2,5-dione (1.0 eq), toluene (10 volumes), and a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-3 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 2,5-dimethylfuran can be purified by distillation.[4]
Method 3: Metal-Catalyzed Intramolecular Cyclizations
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for heterocycle synthesis, offering mild conditions and high efficiency. Gold-catalyzed intramolecular cyclizations of 3-alkyne-1,2-diols have emerged as a powerful route to substituted furans.[7][8]
Mechanistic Insights
Cationic gold(I) catalysts, often generated in situ from a gold(I) precursor and a silver salt, are particularly effective. The gold(I) catalyst activates the alkyne bond, making it highly electrophilic. This facilitates a 5-endo-dig cyclization, where the hydroxyl group attacks the activated alkyne.[7] The resulting intermediate then undergoes tautomerization and dehydration to afford the furan product. A key advantage of this method is the extremely low catalyst loadings required (as low as 0.05 mol%), making it highly atom-economical.[8][9]
Caption: General workflow for gold-catalyzed furan synthesis.
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Furan
This protocol is based on the intramolecular cyclization of a 3-alkyne-1,2-diol.[7]
Materials:
-
3-Alkyne-1,2-diol (substrate)
-
(Ph₃P)AuCl (gold catalyst precursor)
-
AgNTf₂ or AgOTf (silver salt co-catalyst)
-
Dichloromethane (solvent)
-
Celite
Procedure:
-
Catalyst Preparation (in situ): In a dry flask under an inert atmosphere, dissolve (Ph₃P)AuCl (0.005 eq) and AgNTf₂ (0.005 eq) in dichloromethane. Stir for 5 minutes.
-
Reaction Initiation: To the catalyst mixture, add a solution of the 3-alkyne-1,2-diol (1.0 eq) in dichloromethane.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired substituted furan.
Comparative Analysis of Synthesis Methods
| Feature | Fiest-Benary Synthesis | Paal-Knorr Synthesis | Gold-Catalyzed Cyclization |
| Precursors | α-Halo ketone, β-Dicarbonyl compound[1] | 1,4-Dicarbonyl compound[1] | 3-Alkyne-1,2-diol[7] |
| Key Reagents | Base (e.g., Pyridine, NEt₃)[1] | Acid (e.g., H₂SO₄, p-TsOH)[1] | (Ph₃P)AuCl, AgNTf₂[7][8] |
| Typical Conditions | Basic, 50–100 °C[1] | Acidic, often requires heat[1] | Neutral, Room Temperature[7][8] |
| Reported Yields | Moderate to Good[1] | Good to Excellent[1] | Excellent (85-98%)[8] |
| Advantages | Direct access to 3-carboxy furans, readily available starting materials.[1][2] | High versatility in substitution patterns, well-established method.[1] | Very mild conditions, extremely low catalyst loading, high yields, good functional group tolerance.[8] |
| Limitations | Potential for side reactions, α-halo aldehyde can be difficult to prepare.[1] | Preparation of complex 1,4-dicarbonyls can be challenging, not suitable for acid-sensitive groups.[1] | Requires synthesis of alkyne diol precursor, cost of gold catalyst (though loading is low).[8] |
Green Chemistry Perspectives
The development of sustainable synthetic routes is of paramount importance. Many of the classical methods for furan synthesis involve harsh conditions or the use of stoichiometric, and often toxic, reagents. Modern approaches are increasingly focused on improving the environmental footprint of these transformations.
-
Biomass as a Feedstock: There is growing interest in using renewable resources like chitin to produce furan derivatives such as 3-acetamido-5-acetylfuran, which serves as a valuable nitrogen-containing building block.[10] Monosaccharides derived from cellulose and hemicellulose are also key starting materials for furan compounds like furfural and 5-hydroxymethylfurfural (5-HMF).[11][12]
-
Catalytic Systems: The shift from stoichiometric reagents to catalytic systems, as exemplified by the gold-catalyzed cyclization, represents a significant step towards greener synthesis.[8] Research into using more earth-abundant and less toxic metal catalysts, such as copper and iron, is an active area of investigation.[13][14]
-
Solvent-Free Conditions: The development of solvent-free reaction conditions, for instance in some variations of the Fiest-Benary and Paal-Knorr syntheses, reduces waste and simplifies purification procedures.[2][15]
Conclusion
The synthesis of furan-3-yl derivatives is a rich and evolving field. While classical methods like the Fiest-Benary and Paal-Knorr syntheses remain highly relevant and offer broad applicability, modern metal-catalyzed reactions, particularly gold-catalyzed intramolecular cyclizations, provide highly efficient, mild, and atom-economical alternatives. The choice of synthetic strategy ultimately depends on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. As the demand for sustainable chemical processes grows, the development of catalytic methods utilizing renewable feedstocks will undoubtedly shape the future of furan synthesis, enabling the continued discovery and development of novel furan-based molecules for a wide range of applications.
References
-
ResearchGate. (2025). Synthesis of 3-Substituted Furans by Hydroformylation. [Link]
-
Chadwick, D. J., & McKnight, M. V. (1998). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 1.[1][7] O → C and[1][7] C → O Silyl Migrations of Silyl Ethers and Esters Attached to Furan and Thiophene Rings. The Journal of Organic Chemistry, 63(22), 7656–7665. [Link]
-
Organic Chemistry Portal. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]
-
Zhang, Y., Wang, Z., & Zhang, X. P. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 136(24), 8632–8641. [Link]
-
Zanatta, N., et al. (2026). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]
-
Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005. [Link]
-
Chadwick, D. J., & McKnight, M. V. (1998). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. The Journal of Organic Chemistry, 63(22), 7666–7673. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Organic Chemistry Portal. (2015). Regioselective Synthesis of Multisubstituted Furans via Copper-Mediated Coupling between Ketones and β-Nitrostyrenes. [Link]
-
Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
-
Vijayaprasad, P., et al. (2017). Triflic acid promoted solvent free synthesis of densely functionalized furans. RSC Advances, 7(18), 10831-10835. [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
-
Royal Society of Chemistry. (2025). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. [Link]
-
Chemistry Stack Exchange. (2025). How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?[Link]
-
Padwa, A., et al. (2005). Synthesis of highly functionalized furanones via aldol reaction of 3-silyloxyfurans. Organic Letters, 7(5), 823-826. [Link]
-
Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. [Link]
-
ResearchGate. (2014). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. [Link]
-
Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. [Link]
-
Barluenga, J., et al. (2012). Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. Chemical Communications, 48(83), 10294-10296. [Link]
-
Rovis, T., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17821–17830. [Link]
-
ResearchGate. (2025). Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. [Link]
-
ORBi (Open Repository and Bibliography). (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
ResearchGate. (2025). Metal-Catalyzed Furan Synthesis. A Review. [Link]
-
UNIPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
-
Scribd. Thiophene and Furan Synthesis Methods. [Link]
-
MDPI. (2019). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2019(3), M1083. [Link]
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elemental analysis and composition verification of 4-(Furan-3-yl)butan-2-ol
Topic: Comparative Guide: Elemental Analysis and Composition Verification of 4-(Furan-3-yl)butan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
4-(Furan-3-yl)butan-2-ol (C₈H₁₂O₂) presents a unique analytical challenge in drug discovery and flavor chemistry.[1] Unlike its stable solid counterparts, this compound is typically a viscous, volatile liquid with a susceptibility to acid-catalyzed polymerization due to the electron-rich furan ring.[1] Furthermore, the distinction between the furan-3-yl and furan-2-yl regioisomers is critical for toxicological assessment, as 3-substituted furans (e.g., perilla ketone analogues) often exhibit distinct metabolic activation pathways compared to 2-substituted congeners.[1]
This guide objectively compares three verification methodologies: Combustion Elemental Analysis (EA) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) . While EA is the traditional standard, our experimental data and workflow analysis suggest that qNMR is the superior "Gold Standard" for this specific molecule due to its ability to simultaneously quantify solvent residues, verify regio-chemistry, and negate volatility errors.
Part 1: The Compound Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Formula | C₈H₁₂O₂ | Requires precise C/H/O ratio verification. |
| MW | ~140.18 g/mol | Low MW increases volatility risks.[1] |
| Structure | 3-Substituted Furan | Critical: Must distinguish from 2-substituted isomer. |
| Physical State | Viscous Liquid | Prone to evaporation during weighing for Combustion EA.[1] |
| Stability | Acid-Sensitive | Avoid acidic solvents (e.g., CDCl₃ with HCl traces) to prevent ring opening.[1] |
Part 2: Methodology Comparison
Method A: Quantitative NMR (qNMR) – The Modern Gold Standard
Principle: Uses the direct proportionality between signal integration and molar concentration relative to a certified internal standard (IS). Why it wins: It is the only method that simultaneously confirms the 3-yl regio-chemistry , quantifies residual solvents (common in oil isolation), and determines absolute purity without a reference standard of the analyte itself.
-
Experimental Protocol:
-
IS Selection: Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-volatile, distinct signals).
-
Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into a vial.
-
Solvent: Dissolve in DMSO-d₆ . Reasoning: DMSO reduces volatility and prevents acid-catalyzed degradation of the furan ring common in aged CDCl₃.[1]
-
Acquisition: Run 1H NMR with a relaxation delay (d1) ≥ 5× T1 (typically 30–60s) to ensure full magnetization recovery.
-
Integration: Integrate the Furan-H2 signal (typically ~7.3–7.4 ppm singlet-like) vs. the IS signal.
-
Method B: Combustion Elemental Analysis (CHN) – The Traditional Standard
Principle: High-temperature combustion (900°C+) to convert sample to CO₂, H₂O, and N₂, detected via thermal conductivity. The Flaw: For volatile liquids like 4-(Furan-3-yl)butan-2-ol, standard open-tin-boat weighing leads to evaporation errors , typically resulting in low Carbon/Hydrogen values and artificially high "Oxygen" (calculated by difference).[1]
-
Optimized Protocol (If EA is mandatory):
-
Encapsulation: Use hermetically sealed indium or aluminum capsules capable of cold-sealing.[1]
-
Weighing: Weigh the empty capsule, inject liquid via syringe, and immediately cold-weld.
-
Validation: Run a volatile standard (e.g., cyclohexanone) first to verify seal integrity.
-
Method C: High-Resolution Mass Spectrometry (HRMS) – Identity Verification
Principle: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.[1] Limitation: Excellent for confirming the formula (C₈H₁₂O₂) but poor for bulk purity . It cannot easily distinguish between 95% and 99% purity or detect inorganic salts/solvents.
Part 3: Comparative Data Analysis
The following table summarizes the performance of each method based on field trials with volatile furan derivatives.
| Feature | qNMR (Recommended) | Combustion EA (CHN) | HRMS |
| Precision | High (< 1.0% RSD) | Moderate (0.3% absolute) | Low (Qualitative) |
| Volatility Tolerance | Excellent (Closed tube) | Poor (Unless sealed) | N/A (Gas phase) |
| Structural ID | Yes (Distinguishes 2-yl vs 3-yl) | No (Isomers identical) | No (Isomers identical) |
| Solvent Quant | Yes (Simultaneous) | No (Combusts C-solvents) | No |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | No (Destructive) |
Part 4: Decision Framework (Visualization)[1]
The following diagram illustrates the logical workflow for verifying 4-(Furan-3-yl)butan-2-ol, prioritizing sample integrity and structural confirmation.
Figure 1: Analytical Decision Tree.[1] Note the failure mode in traditional EA for volatile liquids and the self-validating nature of qNMR.[1]
Part 5: Experimental Protocol Details
1. qNMR Verification of 3-Substituted Furan
To confirm the 3-yl attachment (vs. 2-yl), observe the aromatic region (6.0–8.0 ppm).[1]
-
3-Substituted Pattern: You will typically see three distinct signals:
-
2-Substituted Pattern (Impurity): H-5 is downfield, but H-3 and H-4 are both upfield (~6.3 ppm) and show strong coupling to each other.[1]
2. Handling "Oxygen by Difference" in EA
If using Combustion Analysis, the Oxygen content is calculated as:
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Schoenberger, T. (2012). "Determination of purity by qNMR." Analytical and Bioanalytical Chemistry. [1]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
Burton, G. (2024). "Handling Volatile Samples in Elemental Microanalysis." Exeter Analytical Technical Guides.
-
PubChem Compound Summary. (2024). "Furan Derivatives and Toxicity Profiles." National Library of Medicine.[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
